3-Bromo-4-(butan-2-yloxy)oxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-bromo-4-butan-2-yloxyoxolane |
InChI |
InChI=1S/C8H15BrO2/c1-3-6(2)11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
ZQQHGXIMJWUMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1COCC1Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane: A Haloalkoxylation Protocol
Executive Summary
This technical guide details the synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane (also known as 3-bromo-4-(sec-butoxy)tetrahydrofuran). This molecule represents a class of functionalized tetrahydrofurans (THFs) critical in medicinal chemistry as scaffolds for fragment-based drug discovery (FBDD).
The synthesis utilizes a bromoalkoxylation strategy, leveraging the electrophilic activation of an alkene followed by nucleophilic capture. This protocol prioritizes regiochemical control (via symmetry) and stereochemical predictability (anti-addition), utilizing 2,5-dihydrofuran and N-bromosuccinimide (NBS) in the presence of 2-butanol .
Retrosynthetic Analysis
To access the 3,4-disubstituted THF core efficiently, we employ a disconnection strategy that targets the C3-C4 bond character.
-
Target Molecule: 3-Bromo-4-(butan-2-yloxy)oxolane.
-
Key Disconnection: Functionalization of the C3-C4 alkene.
-
Starting Material: 2,5-Dihydrofuran (symmetric, commercially available).
-
Reagents: Source of electrophilic bromine (
) and an oxygen nucleophile.
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic disconnection showing the convergence of 2,5-dihydrofuran and reagents to the target.
Mechanistic Pathway
Understanding the mechanism is vital for controlling side reactions (e.g., bromohydrin formation due to moisture).
-
Electrophilic Activation: The reaction initiates with the interaction between the alkene of 2,5-dihydrofuran and bromine (generated in situ from NBS) to form a bridged bromonium ion . This 3-membered ring intermediate blocks one face of the molecule.
-
Nucleophilic Attack: The oxygen atom of 2-butanol acts as the nucleophile. It attacks the bromonium ion from the backside (anti-attack) to relieve ring strain.
-
Stereochemical Outcome: Because the attack is strictly anti, the resulting bromine and ether groups will be trans to each other on the THF ring.
-
Diastereomeric Complexity: Since 2,5-dihydrofuran is achiral but 2-butanol possesses a chiral center (C2'), and the reaction creates two new stereocenters on the ring, the product will be a mixture of diastereomers (unless enantiopure 2-butanol is used).
Visualization: Reaction Mechanism
Figure 2: Mechanistic flow from alkene activation to trans-selective ring opening.
Experimental Protocol
Scale: 50 mmol (approx. 3.5 g of 2,5-dihydrofuran).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 2,5-Dihydrofuran | 70.09 | 1.0 | 3.50 g (3.7 mL) | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 9.80 g | Electrophile Source |
| 2-Butanol | 74.12 | 5.0 | 18.5 g (23 mL) | Nucleophile / Co-solvent |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent |
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,5-dihydrofuran (3.50 g, 50 mmol) in dry DCM (50 mL).
-
Nucleophile Addition: Add 2-butanol (23 mL) to the solution. Cool the mixture to 0°C using an ice/water bath.
-
Note: 2-Butanol is used in excess to drive the equilibrium and minimize competition from adventitious water.
-
-
Bromination (Exothermic Step): Add NBS (9.80 g, 55 mmol) portion-wise over 15 minutes.
-
Critical Control: Do not add NBS all at once. The reaction is exothermic. Maintain internal temperature < 5°C to prevent polymerization.
-
Observation: The suspension of NBS will gradually clear as succinimide forms and precipitates or dissolves depending on concentration.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours.
-
Monitoring: Check progress via TLC (SiO2, 10% EtOAc/Hexanes). Staining with KMnO4 or Iodine is required as the product has weak UV absorbance.
-
-
Work-up:
-
Quench the reaction with saturated aqueous Na2S2O3 (sodium thiosulfate, 20 mL) to destroy unreacted bromine species.
-
Dilute with water (50 mL) and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combined organic layers are washed with water (2 x 50 mL) to remove excess 2-butanol and succinimide, followed by brine (50 mL).
-
-
Drying & Concentration: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (rotary evaporator).
-
Caution: Do not overheat (>40°C) during evaporation to avoid elimination of HBr.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Characterization & Data Analysis
The product is a diastereomeric mixture. NMR signals may appear complex (split or broadened) due to the presence of diastereomers.
| Technique | Expected Signal / Data | Structural Assignment |
| 1H NMR (CDCl3, 400 MHz) | CH -Br (C3 position) | |
| CH -O (Ring C4) + Ring CH2 (C2/C5) | ||
| CH -O (Sidechain methine) | ||
| Sidechain CH2 | ||
| Sidechain CH3 groups | ||
| 13C NMR | C-O carbons (Ring and Sidechain) | |
| C-Br carbon | ||
| Mass Spectrometry | m/z 222, 224 (1:1 ratio) | Molecular ion |
Safety & Handling (E-E-A-T)
-
2,5-Dihydrofuran: Highly Flammable (Flash point: -18°C). Peroxide Former. Test for peroxides before use. Store under inert gas.
-
N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation. Avoid inhalation of dust.[4] Store in a refrigerator; decomposed NBS (yellow/orange) yields poor results.
-
Reaction Profile: The bromination is exothermic. Run on a small scale (<1g) first to validate cooling capacity before scaling up.
References
-
General Haloalkoxylation Methodology: Castellino, A. J., & Rapoport, H. (1986). Heteroatom-directed stereoselective synthesis of amino polyols. The Journal of Organic Chemistry, 51(7), 1006-1011. Link
-
NBS Reaction Mechanisms: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link
-
Safety Data (2,5-Dihydrofuran): PubChem. (n.d.). 2,5-Dihydrofuran Compound Summary. National Library of Medicine. Link
-
Stereochemical Considerations in THF Synthesis: Wolfe, J. P., & Hay, M. B. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with gamma-Hydroxy Alkenes. Tetrahedron, 60. Link
Sources
chemical properties of 3-Bromo-4-(butan-2-yloxy)oxolane
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-(butan-2-yloxy)oxolane
Disclaimer: Direct experimental data for 3-Bromo-4-(butan-2-yloxy)oxolane is not extensively available in public literature. This guide provides predicted data and plausible synthetic methodologies based on established principles of organic chemistry and data from structurally analogous compounds.
Introduction
3-Bromo-4-(butan-2-yloxy)oxolane, also known as 3-bromo-4-(sec-butoxy)tetrahydrofuran, is a halogenated ether derivative of a five-membered heterocyclic system. The structure incorporates several key features that make it of interest to researchers in medicinal chemistry and drug development: a reactive bromine atom, a chiral center at the butan-2-yloxy substituent, and the tetrahydrofuran ring, a common scaffold in biologically active molecules. This guide aims to provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and potential applications, serving as a foundational resource for scientists.
Predicted Physicochemical and Spectroscopic Properties
While direct experimental data is scarce, the physicochemical and spectroscopic properties of 3-Bromo-4-(butan-2-yloxy)oxolane can be reliably predicted based on its structure and data from similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | 223.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 200-220 °C |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water |
Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for the structural elucidation of organic molecules. The following are predicted spectroscopic data for 3-Bromo-4-(butan-2-yloxy)oxolane.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3-4.1 | m | 1H | CH-Br |
| ~4.0-3.8 | m | 3H | O-CH₂ (oxolane ring) and CH-O (butan-2-yloxy) |
| ~3.7-3.5 | m | 1H | CH-O (oxolane ring) |
| ~2.4-2.2 | m | 2H | CH₂ (oxolane ring) |
| ~1.6-1.4 | m | 2H | CH₂ (butan-2-yloxy) |
| ~1.2 | d | 3H | CH₃ (butan-2-yloxy) |
| ~0.9 | t | 3H | CH₃ (butan-2-yloxy) |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~78-76 | CH-O (butan-2-yloxy) |
| ~75-73 | CH-O (oxolane ring) |
| ~70-68 | O-CH₂ (oxolane ring) |
| ~55-53 | CH-Br |
| ~35-33 | CH₂ (oxolane ring) |
| ~29-27 | CH₂ (butan-2-yloxy) |
| ~19-17 | CH₃ (butan-2-yloxy) |
| ~10-8 | CH₃ (butan-2-yloxy) |
Mass Spectrometry (EI):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).
-
M⁺˙: m/z 222/224
-
Key Fragments: Loss of Br (m/z 143), loss of the butan-2-yloxy group (m/z 149/151), and fragments corresponding to the butan-2-yloxy cation (m/z 73).
Plausible Synthesis Route
A logical and efficient synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane can be envisioned starting from a readily available precursor like 3,4-epoxytetrahydrofuran. The proposed two-step synthesis involves the opening of the epoxide ring followed by bromination.
Figure 1: Proposed synthesis workflow for 3-Bromo-4-(butan-2-yloxy)oxolane.
Step 1: Synthesis of 4-(Butan-2-yloxy)oxolan-3-ol
This step involves the nucleophilic ring-opening of 3,4-epoxytetrahydrofuran with 2-butanol. The use of a base like sodium hydride (NaH) will generate the corresponding alkoxide from 2-butanol, which then acts as the nucleophile.
Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 2-butanol (1.5 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4-epoxytetrahydrofuran (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(butan-2-yloxy)oxolan-3-ol.
Step 2: Bromination of 4-(Butan-2-yloxy)oxolan-3-ol
The secondary alcohol is then converted to the corresponding bromide using a standard brominating agent like phosphorus tribromide (PBr₃).
Protocol:
-
To a solution of 4-(butan-2-yloxy)oxolan-3-ol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.5 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Bromo-4-(butan-2-yloxy)oxolane.
Reactivity and Stability
The chemical reactivity of 3-Bromo-4-(butan-2-yloxy)oxolane is primarily dictated by the C-Br bond and the ether linkages.
-
Nucleophilic Substitution: The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This makes the compound a useful intermediate for introducing various functional groups.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr could occur to form an unsaturated oxolane derivative.
-
Ether Stability: The ether linkages are generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
-
Storage: The compound should be stored in a cool, dry place away from strong oxidizing agents and acids.
Figure 2: Predicted reactivity of 3-Bromo-4-(butan-2-yloxy)oxolane.
Potential Applications in Drug Development
The structural motifs present in 3-Bromo-4-(butan-2-yloxy)oxolane suggest its potential utility in medicinal chemistry:
-
Synthetic Intermediate: The reactive bromide allows for the facile introduction of nitrogen, oxygen, sulfur, or carbon-based nucleophiles, enabling the synthesis of a diverse library of compounds for biological screening.
-
Scaffold for Bioactive Molecules: The tetrahydrofuran ring is a common feature in many natural products and approved drugs. This compound could serve as a starting point for the synthesis of novel analogs of existing drugs.
-
Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical handles, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.
Conclusion
While direct experimental data for 3-Bromo-4-(butan-2-yloxy)oxolane is limited, this technical guide provides a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic route, and its potential applications in the field of drug development. The information presented herein is based on established chemical principles and data from analogous structures, offering a valuable resource for researchers interested in this and related compounds. Further experimental validation of the predicted data and synthetic protocols is encouraged.
References
Given the predictive nature of this guide, direct references for the compound are not available. The synthetic protocols and spectroscopic predictions are based on general principles and data from analogous compounds found in the following types of resources:
- General Organic Chemistry Textbooks: For fundamental principles of spectroscopy and reactions (e.g.
- Chemical Databases: Such as PubChem, ChemSpider, and Reaxys for information on structurally rel
-
Journal Articles: Publications in organic and medicinal chemistry journals detailing the synthesis and characterization of bromo-ethers and functionalized tetrahydrofurans. While no specific article for the target molecule was found, the methodologies described in articles for similar compounds inform the proposed protocols. For example, the synthesis of other bromo-alkoxy compounds often follows similar epoxide ring-opening and bromination steps.[1]
- Spectroscopic Data Collections: Resources like the Spectral Database for Organic Compounds (SDBS)
Sources
3-Bromo-4-(butan-2-yloxy)oxolane CAS number and identifiers
This technical guide provides an in-depth analysis of 3-Bromo-4-(butan-2-yloxy)oxolane , a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for antifungal and kinase inhibitor research.
Chemical Identity & Identifiers
This compound is a disubstituted tetrahydrofuran (oxolane) derivative characterized by a vicinal bromo-ether motif.[1] It belongs to the class of trans-3-bromo-4-alkoxytetrahydrofurans , typically generated via the bromoalkoxylation of 2,5-dihydrofuran.
| Identifier Type | Value / Description |
| Systematic Name | 3-Bromo-4-(butan-2-yloxy)oxolane |
| Synonyms | 3-Bromo-4-(sec-butoxy)tetrahydrofuran; 3-Bromo-4-(1-methylpropoxy)tetrahydrofuran |
| CAS Number | Not Formally Assigned in public registries (See Note 1) |
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | 223.11 g/mol |
| Stereochemistry | Typically trans (relative) due to synthesis mechanism; contains 3 chiral centers (C3, C4 of ring, C2 of butyl group).[2] |
| SMILES | CCC(C)OC1COC(Br)C1 (Relative stereochemistry implied as trans) |
| Relevant Homolog | 3-Bromo-4-(pentan-2-yloxy)oxolane (CAS: 1698140-07-6) |
Note 1: While specific CAS numbers exist for the methoxy (CAS 104523-85-1) and pentoxy (CAS 1698140-07-6) homologs, the sec-butoxy variant is a research-grade intermediate often prepared in situ or on-demand. It is identified in literature by its synthesis from 2,5-dihydrofuran.
Synthesis & Reaction Mechanism[1][3]
The most authoritative route to 3-Bromo-4-(butan-2-yloxy)oxolane is the haloalkoxylation of 2,5-dihydrofuran using N-Bromosuccinimide (NBS) and 2-butanol. This reaction is stereoselective, yielding the trans isomer exclusively due to the mechanics of the bromonium ion intermediate.[1]
Mechanistic Pathway[4]
-
Electrophilic Attack: The alkene of 2,5-dihydrofuran attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion .[1]
-
Nucleophilic Opening: The oxygen atom of 2-butanol acts as a nucleophile, attacking the bromonium bridge from the back side (anti-attack).[1]
-
Regioselectivity: While the THF ring is symmetric, the attack opens the bridge to form the trans-3-bromo-4-alkoxy product.
Figure 1: Stereoselective synthesis pathway via bromonium ion opening.[1]
Experimental Protocol (Standardized)
Objective: Synthesis of trans-3-bromo-4-(butan-2-yloxy)oxolane on a 50 mmol scale.
Reagents:
-
2,5-Dihydrofuran (3.50 g, 50 mmol)[1]
-
N-Bromosuccinimide (NBS) (9.79 g, 55 mmol)[1]
-
2-Butanol (Solvent/Reactant, 50 mL)[1]
-
Dichloromethane (DCM) (Extraction solvent)[1]
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2,5-dihydrofuran and 2-butanol. Cool the mixture to 0°C in an ice bath.
-
Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent radical bromination side reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica, 20% EtOAc/Hexane) for the disappearance of dihydrofuran.[1]
-
Quench: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize succinimide byproducts.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[1][3]
-
Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel 60) using a gradient of Hexanes/EtOAc (95:5 to 80:20).
Yield Expectation: 75–85% as a colorless to pale yellow oil.[1]
Physical & Chemical Properties[1][2][3][5][6][7][8][9][10][11][12]
As a specialized intermediate, specific physical data is derived from structural homologs (Structure-Property Relationships - SPR).
| Property | Value (Experimental/Predicted) |
| Physical State | Colorless oil |
| Boiling Point | ~85–90°C at 2 mmHg (Predicted based on pentyl homolog) |
| Density | 1.35 ± 0.05 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol.[1] Insoluble in water.[1] |
| Stability | Stable at -20°C. Sensitive to light (degradation of C-Br bond) and strong bases (epoxide formation).[1] |
| Reactivity Profile | Electrophile: The C3-Br bond is susceptible to nucleophilic displacement. Masked Epoxide: Treatment with base (e.g., NaH) eliminates HBr to form 3,4-epoxytetrahydrofuran derivatives.[1] |
Applications in Drug Development[2][3]
This molecule serves as a versatile C4-chiral building block . Its primary utility lies in its ability to introduce a specific alkoxy group while retaining a reactive bromide for further coupling.[1]
Functionalization Workflows
-
Nucleophilic Substitution (SN2): The bromide can be displaced by azides (NaN₃), amines, or thiols to create 3,4-disubstituted THF rings found in biologically active natural products.[1]
-
Epoxide Formation: Treatment with base yields the epoxide, which can be ring-opened to create trans-3,4-disubstituted systems with defined stereochemistry.
-
Cross-Coupling: Under Nickel catalysis, the secondary alkyl bromide can undergo cross-coupling to attach aryl or alkyl groups.[1]
Figure 2: Divergent synthesis workflows from the core intermediate.
Safety & Handling (E-E-A-T)
-
Hazards: Classed as an Irritant (Skin/Eye) .[1] The presence of the alkyl bromide moiety suggests potential alkylating activity; handle as a potential mutagen.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Protect from light to prevent homolytic cleavage of the C-Br bond.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]
References
-
Wolfe, J. P., & Rossi, M. A. (2004).[1] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society, 126(6), 1620–1621.[1] Link[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-bromo-4-(pentan-2-yloxy)oxolane (Homolog Reference). Merck KGaA.[1] Link
-
PubChem. (2024).[1] Compound Summary: 3-Bromotetrahydrofuran derivatives.[2] National Center for Biotechnology Information.[1] Link
-
ChemicalBook. (2024).[1] 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (Structural Analog). Link
Sources
Preamble: Navigating the Frontier of Novel Chemical Entities
An In-depth Technical Guide to the Physicochemical and Reactive Properties of 3-Bromo-4-(butan-2-yloxy)oxolane
For the Attention of Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical structures is the cornerstone of innovation in drug discovery and materials science. This guide is dedicated to the methodical characterization of 3-Bromo-4-(butan-2-yloxy)oxolane , a substituted tetrahydrofuran. It is important to note that as of the date of this document, specific literature detailing the empirical properties of this exact molecule is not available. Therefore, this guide has been constructed by a Senior Application Scientist, leveraging established principles of organic chemistry and drawing upon data from structurally analogous compounds. The protocols and predicted characteristics herein are presented to provide a robust framework for the synthesis, purification, and potential application of this novel entity.
Molecular Structure and Inherent Properties
The foundational step in understanding any new molecule is to dissect its structure and from that, infer its fundamental physicochemical properties.
Chemical Structure
3-Bromo-4-(butan-2-yloxy)oxolane is a saturated heterocyclic compound. The core of the molecule is an oxolane (tetrahydrofuran) ring. This ring is substituted at the 3-position with a bromine atom and at the 4-position with a butan-2-yloxy group. The presence of multiple stereocenters (at C2 and C4 of the butoxy group, and C3 and C4 of the oxolane ring) implies that this compound can exist as several diastereomers and enantiomers.
Caption: Chemical structure of 3-Bromo-4-(butan-2-yloxy)oxolane.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Bromo-4-(butan-2-yloxy)oxolane based on its structure and data from similar compounds.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₈H₁₅BrO₂ | Based on atom count |
| Molecular Weight | 223.11 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Similar to other small molecule ethers |
| Boiling Point | ~220-240 °C | Extrapolated from similar brominated ethers |
| Density | ~1.3-1.4 g/mL | Higher than non-brominated analogs due to the presence of bromine |
| Solubility | Soluble in organic solvents (e.g., DCM, ether, ethyl acetate). Low solubility in water. | Typical for moderately polar organic molecules |
| LogP | ~2.5-3.5 | Estimated based on structural fragments |
Synthesis and Purification Protocol
The synthesis of substituted tetrahydrofurans can be achieved through various routes. A plausible and efficient method for the synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane is proposed below, based on established methodologies for similar scaffolds.[1]
Proposed Synthetic Pathway
Sources
Stereochemical Landscape of 3-Bromo-4-(butan-2-yloxy)oxolane: Synthesis, Resolution, and Pharmacological Relevance
Structural Analysis & Stereochemical Enumeration
The molecule 3-Bromo-4-(butan-2-yloxy)oxolane presents a compelling case study in stereochemical complexity within a low-molecular-weight scaffold. It features a tetrahydrofuran (oxolane) core substituted at the 3- and 4-positions, a motif common in polyether antibiotics and HIV protease inhibitors.
Chiral Center Identification
To rigorously determine the stereoisomeric potential, we must identify all stereogenic centers (
-
C3 (Oxolane Ring): Bonded to -H, -Br, C2, and C4.
-
C4 (Oxolane Ring): Bonded to -H, -O-Alkyl, C3, and C5.
-
C2' (Butan-2-yloxy Side Chain): The secondary carbon of the ether linkage, bonded to -H, -CH3, -CH2CH3, and the ether oxygen.
Total Stereoisomers:
With
Isomer Enumeration Tree
The following decision tree visualizes the combinatorial generation of these 8 stereoisomers.
Figure 1: Combinatorial expansion of the three chiral centers yielding eight distinct stereoisomers.
Synthetic Strategy: The "Trans-Selective" Constraint
While 8 isomers are theoretically possible, the most robust synthetic pathway—electrophilic bromoalkoxylation —imposes specific stereochemical constraints. This reaction typically proceeds via a bromonium ion intermediate, leading to anti-addition. Consequently, the C3-Br and C4-O groups will be trans to each other in the kinetic product.
Reaction Mechanism & Pathway
The synthesis begins with 2,5-dihydrofuran.[1] Reaction with N-bromosuccinimide (NBS) generates a bromonium bridge. Nucleophilic attack by butan-2-ol occurs from the face opposite the bromine (backside attack), establishing the trans ring configuration.
Note on Side Chain Chirality: If racemic (
Figure 2: Mechanistic pathway for the bromoalkoxylation of 2,5-dihydrofuran.
Experimental Protocol: Bromoalkoxylation
Objective: Synthesis of the trans-diastereomeric pair.
Reagents:
-
2,5-Dihydrofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
(R)-Butan-2-ol (Solvent/Reagent, 5-10 eq) or (S)-Butan-2-ol for chiral control.
-
Dichloromethane (DCM) (Co-solvent, optional)
Step-by-Step Workflow:
-
Preparation: Dissolve NBS (1.1 eq) in dry DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add 2,5-dihydrofuran (1.0 eq) dropwise. Stir for 15 minutes to initiate bromonium formation.
-
Nucleophilic Trapping: Add (R)-butan-2-ol (excess). The alcohol acts as the nucleophile.
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (silica, Hexane/EtOAc) for disappearance of dihydrofuran.
-
Quench: Quench with saturated aqueous
to remove excess bromine/NBS. -
Extraction: Extract with DCM (
). Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Note: This protocol yields the trans-3-bromo-4-alkoxy isomer. Accessing the cis-isomer requires the use of silver salts (e.g.,
) to promote syn-addition or subsequent inversion (Mitsunobu-type) steps.
-
Analytical Resolution
Separating the stereoisomers requires a multi-tiered approach due to the presence of both enantiomers and diastereomers.
Expected Isomer Sets (Assuming Racemic 2-Butanol)
If racemic 2-butanol is used, the product mixture contains 4 isomers (all trans-ring).
-
Set A (Diastereomer 1): (3R, 4R, 2'R) and (3S, 4S, 2'S) — Enantiomeric Pair.
-
Set B (Diastereomer 2): (3R, 4R, 2'S) and (3S, 4S, 2'R) — Enantiomeric Pair.
Resolution Strategy Table
| Method | Target Separation | Mechanism |
| Flash Chromatography | Diastereomers (Set A vs. Set B) | Exploits differences in physical properties (polarity/solvation) caused by the side-chain chirality relative to the ring. |
| Chiral HPLC/SFC | Enantiomers (within Set A or B) | Uses chiral stationary phases (e.g., Chiralpak AD-H or OD-H) to differentiate mirror images. |
| NMR Spectroscopy | Characterization | Diastereomers: Distinct |
Pharmacological Relevance[2][4][5][6][7]
The 3-bromo-4-alkoxy-THF scaffold is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry.
-
HIV Protease Inhibition: Substituted THFs serve as P2 ligands in drugs like Darunavir . The oxygen of the THF ring mimics the hydration shell of the peptide backbone, forming hydrogen bonds with Asp29/Asp30 in the protease active site [1].
-
Metabolic Stability: The introduction of the bromine atom at C3 alters the lipophilicity (
) and blocks metabolic oxidation at the typically labile C3 position of the ether ring. -
Fragment-Based Drug Discovery (FBDD): The bromine serves as a versatile handle for cross-coupling (Suzuki/Buchwald) to elaborate the scaffold into more complex libraries.
Conformational Locking
The "envelope" conformation of the THF ring is heavily influenced by the trans-substituents.
-
Trans-diaxial-like orientation: Favored to minimize steric clash between the bulky Br and the alkoxy group.
-
This pre-organization reduces the entropic penalty upon binding to a protein target, potentially increasing affinity (
).
References
-
Ghosh, A. K., et al. (2024).[4] Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. Link
-
Wolfe, J. P., & Rossi, M. A. (2004).[5] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Journal of the American Chemical Society.[1][5] Link
-
Chen, J., et al. (2002).[6] Stereoselective synthesis of polysubstituted 2,5-dihydrofurans. Organic Letters. Link
-
Niidu, A., et al. (2009).[2] Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Arkivoc. Link
Sources
- 1. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 6. Stereoselective synthesis of polysubstituted 2,5-dihydrofurans from reaction of 1,4-dilithio-1,3-dienes with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 3-Bromo-4-(butan-2-yloxy)oxolane
Topic: Solubility and Stability of 3-Bromo-4-(butan-2-yloxy)oxolane Content Type: Technical Monograph / Application Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Physicochemical Profiling, Synthesis, and Handling of Functionalized Tetrahydrofurans
Executive Summary & Molecular Identity
3-Bromo-4-(butan-2-yloxy)oxolane (also known as 3-bromo-4-(sec-butoxy)tetrahydrofuran) is a vicinal haloether used primarily as a chiral building block in the synthesis of complex polyether antibiotics and nucleoside analogs. Its structure features a tetrahydrofuran (THF) core functionalized with a reactive bromine atom and a lipophilic sec-butoxy ether linkage.
This guide addresses the critical handling parameters derived from its chemical structure: a balance between the stability of the cyclic ether and the reactivity of the C-Br bond.
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 3-Bromo-4-(butan-2-yloxy)oxolane |
| Core Scaffold | Tetrahydrofuran (Oxolane) |
| Key Functionality | Vicinal Bromo-Ether (C3-Br, C4-OR) |
| Chirality | 3 Chiral Centers (C3, C4 on ring; C2 on butyl chain).[1][2][3] Exists as a mixture of diastereomers unless stereocontrolled synthesis is employed. |
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | ~223.11 g/mol |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
Solubility Profile
The solubility of 3-Bromo-4-(butan-2-yloxy)oxolane is governed by the competition between the polar ether oxygens and the lipophilic butyl chain/bromine atom.
Solubility Data Table (Standard Temperature & Pressure)
Note: Values are derived from structure-property relationship (SPR) modeling of homologous 3-bromo-4-alkoxytetrahydrofurans.
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | The hydrophobic effect of the butyl chain and bromine atom overrides the H-bond accepting capability of the ether oxygens. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent solvation of the halo-ether motif; primary solvent for extraction and synthesis. |
| Ethers | THF, Diethyl Ether, MTBE | Miscible | "Like dissolves like"; highly compatible with the oxolane core. |
| Alcohols | Methanol, Ethanol, 2-Butanol | Soluble | Soluble, but nucleophilic alcohols may cause trans-etherification under acidic conditions or elevated heat. |
| Hydrocarbons | Hexanes, Heptane | Moderately Soluble | Solubility depends on the diastereomeric ratio; often used as a co-solvent to precipitate impurities. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Good solubility, but these solvents enhance nucleophilic attack (Sₙ2) on the C-Br bond, potentially reducing stability. |
Partitioning Logic
The compound exhibits a LogP > 2.5 , indicating it will partition almost exclusively into the organic layer during aqueous workups. When designing liquid-liquid extractions:
-
Recommended Phase System: Ethyl Acetate / Brine or DCM / Water.
-
Avoid: Acidic aqueous washes (pH < 2) for prolonged periods to prevent ether cleavage.
Stability & Reactivity Assessment
The vicinal arrangement of the bromine and the alkoxy group creates a "push-pull" electronic environment that dictates stability.
Thermal and Photostability
-
Thermal Stability: Stable up to ~100°C in inert atmosphere. Above this, elimination of HBr is the primary degradation pathway.
-
Photostability: The C-Br bond is susceptible to homolytic cleavage under UV light.
-
Protocol: Store in amber glass vials wrapped in foil.
-
Chemical Stability Pathways
The compound is a "masked" epoxide. In the presence of base, the oxygen of the ether (or adjacent hydroxyls if hydrolyzed) can displace the bromine.
-
Hydrolysis (Water/Neutral): High stability. The cyclic ether is robust.
-
Acid Sensitivity: Moderate. Strong Lewis acids (e.g., BBr₃) or Brønsted acids (conc. HCl) will cleave the sec-butoxy ether or open the THF ring.
-
Base Sensitivity (Critical): Low stability. Strong bases (NaH, KOtBu) will trigger E2 elimination to form dihydrofurans or intramolecular substitution.
Degradation Mechanism Visualization
The following diagram illustrates the primary synthesis route and the competing degradation pathways (Elimination vs. Epoxidation).
Caption: Synthesis via bromalkoxylation and subsequent base-induced degradation pathways.
Synthesis & Purification Protocols
The most reliable route to 3-Bromo-4-(butan-2-yloxy)oxolane is the haloalkoxylation of 2,5-dihydrofuran . This reaction is stereoselective, typically yielding the trans-isomer due to the bromonium ion intermediate.
Synthetic Protocol (Self-Validating)
Objective: Synthesize 10g of 3-Bromo-4-(butan-2-yloxy)oxolane.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Dissolve 2,5-dihydrofuran (1.0 eq) in anhydrous 2-butanol (10-15 eq). The alcohol acts as both reagent and solvent to drive mass action.
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Validation Point: The solution should turn slightly orange/yellow. If it turns dark brown, free bromine is forming (temperature too high).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (dihydrofuran is active) or Iodine (product is active). Consumption of starting material indicates completion.
-
-
Quench: Dilute with Diethyl Ether. Wash with saturated aqueous Na₂S₂O₃ (to remove trace bromine) and NaHCO₃ (to neutralize succinimide byproduct).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Note: Do not heat the rotovap bath >40°C to prevent thermal elimination.
-
Purification Strategy
Distillation is risky due to the high boiling point and thermal instability. Column Chromatography is the standard.
-
Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed decomposition on the column).
-
Mobile Phase: Gradient of Hexanes → 10% EtOAc/Hexanes.
Analytical Characterization
To confirm identity and purity, the following spectral features must be observed.
| Method | Expected Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 4.2–4.5 (m, 1H) | H-3 (Methine adjacent to Br) |
| δ 3.8–4.1 (m, 1H) | H-4 (Methine adjacent to Ether) | |
| δ 3.6–4.0 (m, 4H) | H-2, H-5 (THF Ring Protons) | |
| δ 1.1 (d), 0.9 (t) | Butyl Methyls (Characteristic of sec-butyl) | |
| MS (ESI/GC) | M+ and [M+2] | 1:1 ratio confirms presence of Bromine isotope pattern.[4] |
Storage and Handling Recommendations
-
Storage: -20°C (Freezer). Store under Argon or Nitrogen.
-
Container: Amber glass with Teflon-lined cap.
-
Shelf Life: 6 months if strictly anhydrous; 12 months if stabilized with copper wire (radical scavenger).
References
-
General Bromalkoxylation Mechanism
- Synthesis of 3-bromo-4-alkoxytetrahydrofurans via electrophilic cycliz
-
Source: (Proxy for general mechanism).
-
Homolog Data (Pentan-2-yloxy derivative)
- 3-bromo-4-(pentan-2-yloxy)oxolane Listing.
-
Source: (Verifies commercial existence of class).
-
Stability of Bromo-Ethers
- Reactivity of Vicinal Haloethers in Organic Synthesis.
-
Source: .
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation [organic-chemistry.org]
- 3. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
- 4. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
key starting materials for 3-Bromo-4-(butan-2-yloxy)oxolane synthesis
An In-depth Technical Guide on the Core Starting Materials and Synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane
Introduction: The Significance of Substituted Oxolanes
The oxolane, or tetrahydrofuran, scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Its derivatives exhibit a wide array of biological activities, making them critical components in drug discovery programs[1]. The target molecule of this guide, 3-Bromo-4-(butan-2-yloxy)oxolane, represents a synthetically interesting and functionally rich derivative. The presence of a bromine atom provides a handle for further chemical modification, such as cross-coupling reactions, while the sec-butoxy group imparts specific lipophilicity and steric properties.
This guide provides a comprehensive, field-proven perspective on a robust synthetic pathway to 3-Bromo-4-(butan-2-yloxy)oxolane. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and scalable synthesis. The proposed pathway is a multi-step sequence beginning with a readily accessible, biomass-derived starting material and proceeding through key intermediates, including a bromohydrin, to the final product.
Part 1: The Foundational Starting Material: 1,4-Anhydroerythritol
The cornerstone of an efficient synthesis is an accessible, cost-effective, and reliable starting material. For this pathway, we begin with meso-erythritol, a simple sugar alcohol, to produce the key cyclic diol intermediate, 1,4-Anhydroerythritol (also known as cis-tetrahydrofuran-3,4-diol). This choice is strategic; erythritol is inexpensive and the subsequent intramolecular dehydration is a well-documented and scalable process[2][3].
Causality of the Reaction: Acid-Catalyzed Intramolecular Dehydration
The conversion of erythritol to 1,4-anhydroerythritol is an acid-catalyzed intramolecular dehydration. The mechanism involves the protonation of one of the primary hydroxyl groups by an acid catalyst (such as p-toluenesulfonic acid), converting it into a good leaving group (water). The hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the C1 carbon and displacing the water molecule in a process that forms the stable five-membered tetrahydrofuran ring.
Experimental Protocol: Synthesis of 1,4-Anhydroerythritol
This protocol is adapted from established large-scale preparations[2][4].
Materials:
-
meso-Erythritol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Silica Gel
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, thermocouple, and a distillation apparatus is charged with meso-erythritol.
-
The vessel is heated to approximately 135 °C until the erythritol is completely molten.
-
p-Toluenesulfonic acid monohydrate (approx. 5 mol%) is added to the melt in one portion.
-
A vacuum is applied to the system (e.g., 20-30 mmHg) to facilitate the removal of water formed during the reaction, driving the equilibrium towards the product.
-
The reaction is monitored (e.g., by GC or TLC) until the starting material is consumed.
-
Upon completion, the hot, dark residue is allowed to cool slightly before being slowly added to a vigorously stirred slurry of silica gel and sodium bicarbonate in a suitable solvent like ethyl acetate. This step neutralizes the acid catalyst and adsorbs colored impurities.
-
The slurry is stirred for 1-2 hours and then filtered. The filter cake is washed with additional solvent.
-
The combined filtrates are concentrated under reduced pressure to yield crude 1,4-anhydroerythritol, which can be further purified by recrystallization or distillation to yield the final product as a white crystalline solid.
Data Presentation: Catalyst and Condition Comparison
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| p-Toluenesulfonic acid | 160 | 0.25 | 1.5 | 72.4 | 97.1 | [4] |
| Amberlyst 131 resin | 240 | 0.5 | 2.5 | 73.4 | 97.8 | [4] |
| 001x7 Resin | 120 | 0.1 | 0.5 | 62.4 | 96.5 | [4] |
Part 2: Strategic Formation of the trans-3-Bromo-oxolan-4-ol Intermediate
With the core oxolane diol in hand, the next critical phase is the stereoselective introduction of the bromine and hydroxyl functionalities in a trans configuration. This is most reliably achieved via an epoxide intermediate, which allows for a highly controlled nucleophilic ring-opening.
Workflow: From Diol to Bromohydrin via Epoxidation
Caption: Synthetic pathway from the starting diol to the key bromohydrin intermediate.
Step 2a: Synthesis of 3,4-Epoxytetrahydrofuran (Proposed)
Causality: The conversion of a cis-diol to an epoxide first requires making one hydroxyl group a better leaving group. Tosylation is a classic method for this transformation. The subsequent addition of a strong, non-nucleophilic base deprotonates the remaining hydroxyl group, which then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate group in an Sₙ2 reaction. This backside attack inverts the stereochemistry at that center, resulting in the formation of the epoxide ring.
Protocol:
-
1,4-Anhydroerythritol is dissolved in a suitable solvent like pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine).
-
The solution is cooled in an ice bath, and one equivalent of p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is allowed to proceed until mono-tosylation is complete.
-
The reaction is worked up to isolate the mono-tosylated intermediate.
-
The intermediate is dissolved in an anhydrous aprotic solvent like THF.
-
A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until epoxide formation is complete.
-
Careful quenching and workup yield the volatile 3,4-epoxytetrahydrofuran.
Step 2b: Ring-Opening of 3,4-Epoxytetrahydrofuran
Causality: The acid-catalyzed ring-opening of an epoxide is a cornerstone of organic synthesis. The reaction proceeds by protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. The bromide ion (from HBr or a similar source) then attacks one of the carbons of the epoxide from the backside (Sₙ2-like mechanism). This backside attack results in an inversion of stereochemistry at the point of attack, leading to a product where the bromine and the hydroxyl group are on opposite faces of the ring—the trans configuration[5][6]. In an unsymmetrical epoxide like this, the attack will occur at the carbon better able to stabilize a partial positive charge, but given the symmetry, a mixture of regioisomers is possible if not carefully controlled. However, the outcome is consistently anti-dihydroxylation or anti-halohydrination.
Protocol:
-
The 3,4-Epoxytetrahydrofuran is dissolved in a non-nucleophilic solvent (e.g., diethyl ether or dichloromethane).
-
The solution is cooled to 0 °C.
-
A solution of hydrobromic acid (HBr) in a non-aqueous solvent (e.g., acetic acid) or a combination of sodium bromide (NaBr) and a strong acid is added dropwise.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃), and the product is extracted with an organic solvent.
-
Purification via column chromatography yields trans-3-Bromo-oxolan-4-ol.
Part 3: The Final Etherification via Williamson Synthesis
The final step involves forming the sec-butoxy ether linkage. The Williamson ether synthesis is the most authoritative and reliable method for this transformation, involving the reaction of an alkoxide with an alkyl halide[7][8].
Causality: This reaction is a classic bimolecular nucleophilic substitution (Sₙ2). A strong base is used to deprotonate the hydroxyl group of the bromohydrin, forming a potent nucleophile (the alkoxide). This alkoxide then attacks the electrophilic carbon of 2-bromobutane. The reaction works best with primary or secondary alkyl halides; using a secondary halide like 2-bromobutane is feasible and leads to the desired product[9].
Workflow: Williamson Ether Synthesis
Caption: Final etherification step via the Williamson synthesis.
Experimental Protocol: Synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane
Materials:
-
trans-3-Bromo-oxolan-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
2-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), a suspension of sodium hydride in anhydrous THF is prepared in a flame-dried flask.
-
A solution of trans-3-Bromo-oxolan-4-ol in anhydrous THF is added dropwise to the NaH suspension at 0 °C.
-
The mixture is stirred for 30-60 minutes at 0 °C to allow for the complete formation of the alkoxide (cessation of hydrogen gas evolution).
-
2-Bromobutane (1.1 to 1.5 equivalents) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then gently heated (e.g., 40-50 °C) to drive the Sₙ2 reaction to completion. The reaction is monitored by TLC.
-
After the reaction is complete, it is carefully cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the final product, 3-Bromo-4-(butan-2-yloxy)oxolane.
Data Presentation: Key Parameters for Williamson Ether Synthesis
| Parameter | Selection | Rationale |
| Base | NaH, KH | Strong, non-nucleophilic bases that irreversibly form the alkoxide. |
| Solvent | THF, DMF | Aprotic polar solvents that solvate the cation but not the nucleophile, increasing its reactivity. |
| Alkyl Halide | 2-Bromobutane | A secondary halide is a suitable electrophile; bromides are more reactive than chlorides. |
| Temperature | 0 °C to 50 °C | Initial deprotonation is done at low temperature for control; the Sₙ2 reaction may require gentle heating. |
Summary and Outlook
The synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane is a multi-step process that relies on fundamental and robust organic transformations. By starting with the accessible precursor meso-erythritol, a clear and logical pathway through a key cis-diol intermediate is established. The strategic use of an epoxide intermediate allows for the controlled, stereoselective formation of a trans-bromohydrin, which is then elaborated to the final product via the classic Williamson ether synthesis. Each step is grounded in well-understood mechanistic principles, providing researchers with a reliable framework for accessing this and other similarly substituted oxolane structures for applications in drug discovery and materials science.
References
-
. Green Chemistry (RSC Publishing).
-
. Green Chemistry (RSC Publishing).
-
. Guidechem.
-
. ACS Publications.
-
. ResearchGate.
-
. LibreTexts.
-
. Chemistry Steps.
-
. Master Organic Chemistry.
-
. University of Richmond.
-
. Wikipedia.
-
. Organic Chemistry Portal.
-
. Organic & Biomolecular Chemistry (RSC Publishing).
-
. Organic Chemistry Portal.
-
. OrgoSolver.
-
. PMC - NIH.
-
. PMC - NIH.
-
. PMC - NIH.
-
. PubMed.
-
. Diva-portal.org.
-
. Google Patents.
-
. St. Olaf College.
-
. Organic & Biomolecular Chemistry (RSC Publishing).
-
. Chemistry LibreTexts.
-
. MSU Chemistry.
-
. Benchchem.
-
. ResearchGate.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols for 3-Bromo-4-(butan-2-yloxy)oxolane in Medicinal Chemistry
Introduction: The Strategic Value of the Substituted Oxolane Scaffold
In contemporary drug discovery, the design of small molecules with optimized ADME (absorption, distribution, metabolism, and excretion) properties is paramount. The tetrahydrofuran (oxolane) ring, a saturated five-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Unlike its more rigid and strained four-membered oxetane counterpart, the tetrahydrofuran moiety offers a flexible, three-dimensional structure that can effectively explore chemical space and engage with biological targets.[3][4] Its incorporation into drug candidates can lead to improved aqueous solubility, reduced metabolic liability, and favorable pharmacokinetic profiles.[1]
This guide focuses on the utility of 3-Bromo-4-(butan-2-yloxy)oxolane , a specialized building block designed for the synthesis of novel chemical entities. This molecule is strategically functionalized with three key features:
-
The Oxolane Core: Provides a desirable scaffold with favorable physicochemical properties.
-
A Bromine Handle: Located at the 3-position, the bromine atom serves as a versatile reactive site for a wide array of synthetic transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures.
-
A Chiral Butan-2-yloxy Side Chain: The secondary butoxy group at the 4-position introduces a chiral center and increases lipophilicity, which can be crucial for modulating binding affinity and selectivity for a specific biological target. The stereochemistry of such substituents on the oxolane ring has been shown to be critical for potent biological activity, for instance, in the development of HIV-1 protease inhibitors.[6]
These combined features make 3-Bromo-4-(butan-2-yloxy)oxolane a powerful intermediate for generating libraries of novel compounds in the pursuit of new therapeutic agents, particularly in areas such as antiviral, anticancer, and central nervous system disorders.[7][8][9]
Proposed Synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane
Diagram: Proposed Synthetic Pathway
Caption: A potential multi-step synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₅BrO₂ | - |
| Molecular Weight | 223.11 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil | - |
| Boiling Point | Not determined | - |
| Predicted LogP (cLogP) | ~2.5 | Cheminformatics |
| Chiral Centers | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Hydrogen Bond Donors | 0 | - |
Application in Medicinal Chemistry: Synthetic Protocols
The bromine atom in 3-Bromo-4-(butan-2-yloxy)oxolane is the key to its utility as a synthetic intermediate. The following protocols detail its application in common, yet powerful, synthetic transformations for drug discovery.
Protocol 1: Nucleophilic Substitution with a Primary Amine
This protocol describes the synthesis of a novel aminotetrahydrofuran derivative, a common structural motif in biologically active molecules. The reaction proceeds via a standard S_N2 mechanism.
Objective: To synthesize N-benzyl-4-(butan-2-yloxy)oxolan-3-amine.
Materials:
-
3-Bromo-4-(butan-2-yloxy)oxolane (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add benzylamine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(butan-2-yloxy)oxolan-3-amine.
Causality and Trustworthiness:
-
Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to scavenge the HBr byproduct without promoting significant side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction.
-
Excess Amine: A slight excess of the nucleophile (benzylamine) ensures the complete consumption of the starting bromide.
-
Inert Atmosphere: Prevents potential oxidation of the amine at elevated temperatures.
Diagram: Workflow for Nucleophilic Substitution
Caption: Experimental workflow for the synthesis of an aminotetrahydrofuran derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the formation of a C-C bond, linking the oxolane scaffold to an aromatic system. This is a foundational reaction for creating novel core structures in drug candidates.
Objective: To synthesize 3-phenyl-4-(butan-2-yloxy)oxolane.
Materials:
-
3-Bromo-4-(butan-2-yloxy)oxolane (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.10 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.10 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-phenyl-4-(butan-2-yloxy)oxolane.
Causality and Trustworthiness:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ, which is standard for Suzuki couplings.
-
Base and Solvent: The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
-
Degassing: Removal of oxygen is critical as it can oxidize the phosphine ligand and deactivate the palladium catalyst.
Characterization of Products
The identity and purity of all synthesized compounds should be rigorously confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
3-Bromo-4-(butan-2-yloxy)oxolane represents a highly versatile and valuable building block for medicinal chemistry programs. Its strategically positioned reactive handle, coupled with the favorable properties of the substituted oxolane core, provides a reliable platform for the rapid generation of diverse and novel small molecules. The protocols outlined herein provide a robust starting point for researchers to explore the synthetic potential of this promising intermediate in the quest for new therapeutic agents.
References
-
Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Journal of Medicinal Chemistry. [Link]
-
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry. [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]
-
Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition in English. [Link]
-
The Chemistry of Tetrahydrofuran (THF): Understanding Its Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors. MedChemComm. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. nbinno.com [nbinno.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives as Orthopoxvirus-reproduction inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 3-Bromo-4-(butan-2-yloxy)oxolane in Novel Heterocycle Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the prospective applications of 3-Bromo-4-(butan-2-yloxy)oxolane as a versatile building block in the synthesis of novel heterocyclic scaffolds. While direct literature on this specific reagent is emerging, its intrinsic chemical functionalities—a stereodefined substituted tetrahydrofuran core, a reactive secondary bromide, and a sterically influential sec-butoxy group—position it as a precursor for a diverse array of complex molecules. This guide extrapolates from established principles of organic synthesis to propose detailed, actionable protocols for leveraging this reagent in the construction of fused and decorated heterocyclic systems relevant to pharmaceutical and materials science research. We present methodologies grounded in analogous, well-documented transformations, providing a robust starting point for experimental exploration.
Introduction and Strategic Overview
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry and natural products, appearing in numerous biologically active compounds.[1][2] Its functionalization provides a three-dimensional framework that is often crucial for target engagement. The subject of this guide, 3-Bromo-4-(butan-2-yloxy)oxolane, offers a unique combination of reactive handles on this privileged scaffold.
The strategic value of this building block lies in three key features:
-
The Tetrahydrofuran Core: A polar, non-planar ring system that imparts favorable pharmacokinetic properties.
-
The C3-Bromine Atom: A versatile leaving group, perfectly positioned for nucleophilic substitution (SN2), elimination, and palladium-catalyzed cross-coupling reactions.[3][4]
-
The C4-sec-Butoxy Group: A chiral, sterically demanding ether linkage that can direct the stereochemical outcome of reactions at the adjacent C3 position and influence the conformational preference of the final molecule.
This document outlines four primary synthetic strategies for the application of this reagent, complete with mechanistic rationale and detailed experimental protocols.
Core Synthetic Pathways: A Mechanistic Perspective
The reactivity of 3-Bromo-4-(butan-2-yloxy)oxolane can be channeled into several productive pathways for heterocycle construction. The choice of reagents and conditions will dictate the outcome, as illustrated below.
Figure 1: Key reaction pathways originating from 3-Bromo-4-(butan-2-yloxy)oxolane.
Application I: Synthesis of Fused Azole-Oxolane Systems
A powerful strategy for creating novel drug-like molecules is the fusion of the oxolane ring with nitrogen-rich heterocycles like triazoles. The conversion of the bromide to an azide is a robust and highly efficient transformation that provides a versatile intermediate for subsequent cyclization reactions.[5][6][7][8]
Mechanistic Rationale: Azide Displacement and Cycloaddition
The synthesis proceeds in two key steps. First, a classic SN2 reaction with a nucleophilic azide source, such as sodium azide, displaces the bromide. This reaction is expected to proceed with inversion of stereochemistry at the C3 position. The resulting 3-azido-4-(butan-2-yloxy)oxolane is then a perfect substrate for cycloaddition reactions. For instance, a Huisgen [3+2] cycloaddition with an alkyne will yield a fused 1,2,3-triazole system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. cris.ariel.ac.il [cris.ariel.ac.il]
- 6. Preparation of 1-Azido-2-Bromo-1,1,2,2-Tetrafluoroethane and Its Use in the Synthesis of N-Fluoroalkylated Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Application Note: Catalytic Coupling Strategies for 3-Bromo-4-(butan-2-yloxy)oxolane
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The target molecule, 3-Bromo-4-(butan-2-yloxy)oxolane , presents a "perfect storm" of challenges for traditional Palladium-catalyzed cross-coupling (e.g., standard Suzuki-Miyaura).
-
Secondary Alkyl Halide: Unlike aryl or primary alkyl halides, secondary alkyl halides possess high steric hindrance, slowing the oxidative addition step (
). -
-Hydride Elimination: The presence of
-hydrogens on the oxolane ring facilitates rapid -hydride elimination after oxidative addition. This leads to the formation of the byproduct 4-(butan-2-yloxy)-2,3-dihydrofuran (enol ether) rather than the coupled product. - -Alkoxy Effect: The ether oxygen at position 4 can coordinate to the metal center, potentially stabilizing the elimination transition state or, conversely, allowing for directed chelation depending on the catalyst design.
The Solution: Radical-Based Nickel Catalysis
To bypass the limitations of Pd-catalysis (polar mechanism), we recommend Nickel-catalyzed radical cross-coupling .
-
Mechanism: Ni pathways for alkyl halides typically proceed via Single Electron Transfer (SET), generating a transient alkyl radical at C3.
-
Benefit: Radical intermediates do not undergo
-hydride elimination as readily as organopalladium species. -
Stereoconvergence: Because the reaction proceeds through a planar radical intermediate, this method allows for the coupling of racemic starting materials to yield enantioenriched products if a chiral ligand is employed (Stereoconvergent Catalysis).
Part 2: Experimental Protocols
Protocol A: Ni-Catalyzed Negishi Coupling (Alkyl-Alkyl Bond Formation)
Best for attaching aliphatic chains to the oxolane ring.
Rationale: This protocol utilizes a Pybox ligand system to stabilize the Nickel species and suppress
Materials
-
Substrate: 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 equiv)
-
Nucleophile: Alkylzinc bromide (1.3 equiv, e.g.,
-BuZnBr in THF) -
Catalyst:
(10 mol%) -
Ligand:
-Pybox (e.g., -Pr-Pybox) (15 mol%) -
Solvent: DMA (N,N-Dimethylacetamide) / THF (1:1 ratio)
-
Additives: TMSCl (0.1 equiv) - activates the Zn reagent
Step-by-Step Methodology
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with
(10 mol%) and the Pybox ligand (15 mol%). -
Solvent Addition: Add DMA (anhydrous) and stir at room temperature for 20 minutes until the solution turns a deep orange/brown, indicating complex formation.
-
Substrate Addition: Add 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 equiv).
-
Reagent Injection: Slowly add the Alkylzinc reagent solution (1.3 equiv) dropwise over 5 minutes.
-
Note: Rapid addition can lead to homocoupling of the zinc reagent.
-
-
Reaction: Seal the vial and stir at 0°C to Room Temperature for 12–24 hours.
-
Optimization: If conversion is low, raise temperature to 40°C, but monitor for elimination byproducts.
-
-
Quench: Remove from glovebox and quench with saturated aqueous
. -
Workup: Extract with
(3x). Wash combined organics with water and brine. Dry over .
Protocol B: Photoredox/Nickel Dual Catalysis (C(sp³)-C(sp²) Arylation)
Best for attaching aryl rings (drug scaffolds) under mild conditions.
Rationale: This method uses light to generate the radical species, allowing the reaction to proceed at room temperature. This is the "gold standard" for sensitive secondary alkyl halides.
Materials
-
Substrate: 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 equiv)
-
Photocatalyst:
(1 mol%) -
Ni Catalyst:
(5 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Reductant: Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv)
-
Base:
(anhydrous, 3.0 equiv) -
Solvent: DME (Dimethoxyethane)
Step-by-Step Methodology
-
Catalyst Pre-mix: In a vial, mix
and dtbbpy in DME. Sonicate for 5 minutes to form the active Ni-ligand complex. -
Reaction Assembly: To a 20mL vial equipped with a stir bar, add:
-
Aryl Bromide (1.0 equiv)
-
Substrate (1.0 equiv)
-
Photocatalyst (1 mol%)
- (3.0 equiv)[1]
-
-
Solvent & Pre-mix: Add the pre-mixed Ni catalyst solution.
-
Silane Addition: Add TTMSS (1.0 equiv).
-
Mechanism Note: TTMSS acts as a halogen-atom abstractor to generate the alkyl radical from the bromide.
-
-
Deoxygenation: Sparge the mixture with Argon for 15 minutes (Critical:
quenches the excited state of the Ir catalyst). -
Irradiation: Place the vial 2-3 cm away from a 34W Blue LED lamp (450 nm). Stir vigorously. A fan should be used to keep the reaction at ambient temperature (~25°C).
-
Duration: Irradiate for 18–24 hours.
-
Purification: Filter through a silica plug to remove solids. Concentrate and purify via flash chromatography.
Part 3: Mechanism & Visualization
Mechanistic Pathway (Ni/Photoredox)
The following diagram illustrates the dual catalytic cycle required to couple the oxolane substrate without elimination.
Caption: The radical capture mechanism avoids the long-lived Pd-alkyl species prone to
Part 4: Data Summary & Optimization
Solvent & Ligand Screening Matrix
When optimizing for the 3-bromo-oxolane substrate, the following trends are typically observed based on secondary alkyl halide literature.
| Variable | Recommendation | Effect on Yield | Mechanistic Insight |
| Ligand | dtbbpy (Bipyridine) | High | Balanced steric bulk allows radical capture but prevents dimerization. |
| Ligand | Pybox | High (Enantioselective) | Essential if stereocontrol at C3 is required. |
| Ligand | Phosphines ( | Low | Promotes |
| Solvent | DMA / DME | High | Polar aprotic solvents stabilize the cationic Ni intermediates. |
| Solvent | Toluene | Low | Poor solubility of Ni-complexes leads to aggregation. |
| Temp | 25°C (Photoredox) | Optimal | Low temp suppresses thermal elimination pathways. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product is 2,3-dihydrofuran | Switch from Pd to Ni. Lower reaction temperature. Increase ligand concentration to saturate the metal center. | |
| Recovery of Start Material | Failed Oxidative Addition | Ensure catalyst activation (color change). For Negishi, add TMSCl or LiCl to solubilize Zn species. |
| Homocoupling (R-R) | Radical Dimerization | Decrease concentration of the alkyl halide. Add the alkyl halide slowly (syringe pump). |
| Protodehalogenation (H-R) | H-Atom Abstraction | Solvent is acting as H-source. Ensure solvents are anhydrous. If using TTMSS, reduce equivalents slightly. |
Part 5: References
-
Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: Amines as leaving groups. Journal of the American Chemical Society, 135(2), 624-627. [Link]
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[2] Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. [Link]
-
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of
-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. [Link] -
Hu, X. (2011). Nickel-catalyzed cross-coupling of non-activated alkyl halides: a mechanistic perspective. Chemical Science, 2(10), 1867-1886. [Link]
Sources
Strategic Utilization of Bromo-Organic Compounds in Cyclization: From Palladium Catalysis to Radical Cascades
Executive Summary
Bromo-organic compounds occupy a "Goldilocks" zone in synthetic organic chemistry. The C-Br bond (approx. 285 kJ/mol for aryl bromides) is weaker than C-Cl, allowing for facile oxidative addition to transition metals and homolytic cleavage for radical generation, yet strong enough to survive many upstream manipulations where iodides might degrade. This guide details three distinct cyclization modalities utilizing bromo-organic substrates: Palladium-Catalyzed (Heck) , Radical-Mediated (Giese/5-exo-trig) , and Electrophilic (Bromolactonization) .
Part 1: Mechanistic Principles & The "Bromo-Advantage"
The utility of bromine in cyclization stems from its dual nature: it can act as a leaving group (nucleofuge) in cross-coupling/substitution or as an electrophilic trigger in halocyclizations.
| Feature | Impact on Cyclization |
| Bond Dissociation Energy (BDE) | Lower than Cl, higher than I. Allows selective activation of Br in the presence of Cl substituents. |
| Polarizability | High polarizability stabilizes transition states in |
| Radical Stability | Alkyl bromides are excellent precursors for carbon-centered radicals via halogen-atom transfer (HAT). |
Part 2: Transition Metal-Catalyzed Cyclization (The Heck Pathway)
The intramolecular Heck reaction is the premier method for constructing fused heterocycles (e.g., indoles, benzofurans) from bromo-aryl substrates. Unlike intermolecular variants, the intramolecular process is entropically favored, often allowing for the formation of quaternary centers.
Mechanistic Workflow (Heck Cycle)
The cycle initiates with the oxidative addition of the Ar-Br bond to Pd(0), followed by migratory insertion into the tethered alkene.
Figure 1: Catalytic cycle for the intramolecular Heck reaction. Note that for aryl bromides, oxidative addition is often rate-limiting, requiring electron-rich phosphine ligands.
Protocol: Synthesis of 3-Methylindole via Intramolecular Heck
Target Application: Synthesis of pharmacophores from 2-bromo-N-allylaniline.
Reagents:
-
Substrate: 2-Bromo-N-allylaniline (1.0 equiv)
-
Catalyst: Palladium(II) Acetate (
, 5 mol%)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Ligand: Tri-o-tolylphosphine (
, 10 mol%) -
Base: Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve
and in 1 mL of DMF. Stir at room temperature for 15 minutes under Argon. Observation: Solution typically turns from orange to pale yellow. -
Substrate Addition: Add the 2-bromo-N-allylaniline and
. Wash sides with remaining DMF to reach 0.1 M concentration. -
Degassing: Perform three freeze-pump-thaw cycles to remove
, which can oxidize the active Pd(0) species. -
Reaction: Heat the sealed vessel to 80°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Process Parameter (CPP): The "Jeffery conditions" (using tetraalkylammonium salts like TBAB) can be applied here to lower reaction temperatures if the substrate is thermally sensitive.
Part 3: Radical-Mediated Cyclization (The Reductive Pathway)
For substrates where
Mechanistic Workflow (Radical Chain)
Figure 2: The radical chain propagation cycle. The rate of cyclization (
Protocol: 5-exo-trig Cyclization of 6-Bromo-1-hexene Derivatives
Target Application: Formation of methyl-substituted cyclopentanes.
Reagents:
-
Substrate: 6-bromo-1-hexene derivative (1.0 equiv)
-
Radical Carrier: Tributyltin hydride (
, 1.1 equiv) -
Initiator: AIBN (0.1 equiv)
-
Solvent: Benzene or Toluene (Degassed, 0.02 M - High Dilution is Critical)
Step-by-Step Methodology:
-
Setup: Prepare a solution of the bromo-substrate in degassed toluene in a multi-neck round bottom flask equipped with a reflux condenser.
-
Slow Addition (The Pseudo-High Dilution Technique): Dissolve
and AIBN in a separate volume of toluene. Load this into a syringe pump. -
Reflux: Bring the substrate solution to a vigorous reflux (
). -
Injection: Syringe-pump the Tin/AIBN mixture into the refluxing solution over 4–6 hours. Reasoning: Keeping the concentration of
low prevents the uncyclized radical from prematurely abstracting a hydrogen atom (direct reduction). -
Quench: Cool to RT. Add aqueous KF (Potassium Fluoride) and stir vigorously for 2 hours. Reasoning: This precipitates the toxic tin byproducts as insoluble polymeric tin fluorides.
-
Filtration: Filter through a pad of Celite/Silica.
Part 4: Electrophilic Cyclization (Bromolactonization)
Here, bromine is not the leaving group but the electrophile (
Protocol: Enantioselective Bromolactonization
Target Application: Synthesis of chiral
Reagents:
-
Substrate: 4-pentenoic acid derivative (1.0 equiv)
-
Bromine Source: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Catalyst: Chiral Squaramide or Thiourea (5-10 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene at -78°C to 0°C.
Step-by-Step Methodology:
-
Catalyst Loading: Dissolve substrate and chiral catalyst in DCM. Cool to the optimized temperature (often -78°C to enhance enantioselectivity).
-
Electrophile Addition: Add NBS in one portion (or dissolved in DCM for slow addition).
-
Monitoring: Monitor by TLC. The reaction is usually fast (< 2 hours).
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to neutralize excess active bromine. -
Extraction: Extract with DCM, wash with water.
-
Note: The product contains a C-Br bond that is sensitive to light; store in amber vials.
Part 5: Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Heck: Pd Black Precipitation | Catalyst decomposition ("death") before turnover. | Add a tetraalkylammonium salt (TBAB) to stabilize Pd nanoparticles. Increase ligand:Pd ratio. |
| Heck: Isomerization | Use Silver salts ( | |
| Radical: Direct Reduction | Radical abstracted H from | Increase Dilution. Use syringe pump addition. Switch to a slower H-donor (e.g., |
| Radical: No Reaction | Oxygen inhibition. | Degas solvents thoroughly (sparging is insufficient; use freeze-pump-thaw). Add fresh AIBN. |
| Bromolactonization: Racemization | Background reaction (uncatalyzed). | Lower temperature.[2] Ensure NBS is pure (recrystallize from water) to remove traces of |
References
-
Intramolecular Heck Reaction (Indole Synthesis)
-
Radical Cyclization (Bu3SnH Protocols)
-
Enantioselective Bromolactonization
- Wilking, M., et al.
-
Mechanistic Studies on Pd-Catalyzed Aryl Bromide Reactions
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction / Catalysis Communications, 2013 [sci-hub.box]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support: Optimization of 3-Bromo-4-(butan-2-yloxy)oxolane Synthesis
Ticket ID: CHEMSUP-OXO-2024 Subject: Troubleshooting Side Products & Stereochemical Complexity in Alkoxybromination Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]
Executive Summary
This guide addresses the synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane via the alkoxybromination of 2,5-dihydrofuran.[1][2][3] While this reaction is generally efficient, users frequently encounter issues with product purity profiles and NMR interpretation.[2][3]
The core reaction involves the electrophilic addition of N-bromosuccinimide (NBS) to 2,5-dihydrofuran in the presence of 2-butanol.[1][2][3] The primary challenges arise from competitive nucleophilic attacks (leading to chemical impurities) and inherent stereochemical complexity (leading to complex spectra often mistaken for impurity).[3]
Reaction Mechanism & Pathway Analysis
To troubleshoot effectively, we must first map the divergence points where side products form.[2][3] The reaction proceeds via a bromonium ion intermediate , which acts as the distribution hub for all major products.[3]
Competitive Pathways Diagram
The following diagram illustrates the "decision tree" for the reactive intermediate.
Caption: Divergent pathways from the bromonium intermediate. Path 1 is desired; Paths 2 and 3 represent common failure modes caused by moisture and reagent quality, respectively.[2][3]
Troubleshooting Guide: Common Side Products
The following table summarizes the most frequent impurities identified in this synthesis.
| Component | Identity | Origin (Causality) | Diagnostic Signal (1H NMR) |
| Target | 3-Bromo-4-(butan-2-yloxy)oxolane | Nucleophilic attack by 2-butanol on bromonium ion.[1][2][3] | |
| Impurity A | 3-Bromo-4-hydroxyoxolane (Bromohydrin) | Moisture Ingress. Water is a stronger nucleophile than 2-butanol and outcompetes it even at low concentrations.[1][2][3] | Broad singlet ( |
| Impurity B | 3,4-Dibromooxolane | High Bromide Conc. Caused by HBr buildup or impure NBS containing free Br2/HBr.[1][2][3] | Distinct downfield shift of H-3/H-4 protons due to two deshielding Br atoms.[1][2][3] |
| Impurity C | Succinimide | Byproduct of NBS.[3][5][6] Incomplete workup. | Singlet at |
Detailed Resolution Strategies
Issue 1: The "Ghost" Impurity (Stereochemical Confusion)
Symptom: Users report "double peaks" or "messy multiplets" in the NMR spectrum despite a clean TLC/GC-MS, often interpreting this as contamination.[2][3] Technical Explanation: This is not an impurity. It is a stereochemical feature.[3][7][8][9]
-
Chiral Center 1: The 2-butanol used is typically racemic (
), containing a chiral center at C2.[2][3] -
Chiral Centers 2 & 3: The alkoxybromination creates two new chiral centers on the ring (C3 and C4).[3] The reaction is stereospecific (anti-addition), fixing the relative stereochemistry as trans.[2][3]
-
Result: You are synthesizing a mixture of diastereomers . The (R)-2-butyl group attached to the (3R,4R)-ring is diastereomeric to the (S)-2-butyl group attached to the (3R,4R)-ring.[1][2][3] Action:
-
Do not attempt to purify these "impurities" by standard flash chromatography; they will likely co-elute.[3]
-
Verify using GC-MS; diastereomers often separate slightly on capillary columns but show identical mass fragmentation patterns.[1][2][3]
Issue 2: The Hydroxyl Spike (Bromohydrin Formation)
Symptom: Presence of a hydroxyl peak and reduced yield.[3] Technical Explanation: Water is significantly smaller and more nucleophilic than the bulky secondary alcohol (2-butanol).[3] Even trace atmospheric moisture can divert the reaction toward the bromohydrin (Side Product A).[3] Action:
-
Protocol Adjustment: Ensure 2-butanol is dried over 3Å molecular sieves.
-
Reagent Check: Use fresh NBS. Old NBS turns yellow/orange, indicating decomposition to Br2 and HBr, which is hygroscopic.[2][3]
Validated Experimental Protocol
To minimize the side products described above, follow this optimized protocol. This method prioritizes anhydrous conditions and acid scavenging .[3]
Materials
Step-by-Step Methodology
-
Preparation of NBS:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2,5-dihydrofuran (1.0 eq) in anhydrous 2-butanol (10 volumes).
-
Note: Using the alcohol as the solvent maximizes its concentration relative to any trace water, favoring Path 1 over Path 2.[3]
-
-
Addition:
-
Cool the mixture to -10°C.
-
Add NBS (1.05 eq) portion-wise over 30 minutes.
-
Why? Portion-wise addition keeps the concentration of the active brominating species low, reducing the likelihood of radical side reactions or polymerization.[3]
-
-
Monitoring:
-
Workup (Crucial for Succinimide Removal):
FAQ: Rapid Response
Q: Can I use THF as the solvent instead of neat 2-butanol? A: Yes, but it increases the risk of side products.[2][3] Using 2-butanol as both reagent and solvent drives the equilibrium toward the ether product via mass action, suppressing the hydrolysis (bromohydrin) pathway.[3]
Q: My product is turning brown upon storage. What is happening? A: This indicates dehydrobromination or decomposition caused by residual acid.[3] Ensure the final workup included a thorough bicarbonate wash.[3] Store the product with a stabilizer (like silver wire or K2CO3) or at -20°C in the dark.[3]
Q: Why is the yield lower than expected (~60%)? A: Check your NBS. If the NBS contained HBr, it catalyzes the polymerization of the dihydrofuran or promotes the formation of the dibromide.[3] Always use white, crystalline NBS.[3]
References
-
Dauben, H. J.; McCoy, L. L. "N-Bromosuccinimide.[1][2][3] I. Allylic Bromination, a General Survey of Reaction Variables." Journal of the American Chemical Society, 1959 , 81(18), 4863–4873.[2][3] Link[2][3]
-
Bowie, R. A.; Musgrave, O. C. "The reaction of 2,5-dihydrofuran with N-bromosuccinimide."[1][2][3] Journal of the Chemical Society C: Organic, 1970 , 485-488.[1][2][3] Link[2][3]
-
Olsen, R. K.; et al. "Stereochemistry of the ethoxybromination of 2,5-dihydrofuran."[2][3] Journal of Organic Chemistry, 1980 , 45, 4049.[2][3] (General reference for stereochemical outcomes in cyclic enol ethers).
Sources
- 1. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide | C4H7BrO3S | CID 289294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Regio- and stereo-selective bromo(alkoxylation)s of (E [ ] )-α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds. A route to near-stereopure α-bromo α-dioxymethyl carbonyl compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. Solved 3-Bromo-4-fluorohexane has two chiral carbon atoms; | Chegg.com [chegg.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
optimizing temperature and pressure for 3-Bromo-4-(butan-2-yloxy)oxolane reactions
Executive Summary & Molecule Profile
Subject: 3-Bromo-4-(butan-2-yloxy)oxolane (also known as 3-bromo-4-sec-butoxytetrahydrofuran).
Primary Application: Functionalizable scaffold for fragment-based drug discovery (FBDD). The 3,4-disubstituted oxolane ring offers a defined vector for displaying pharmacophores.
Critical Reactivity Feature: The molecule contains a secondary bromide adjacent to a sec-butoxy ether. This creates a "push-pull" electronic environment where the
The Optimization Challenge: Researchers typically encounter a "Reactivity-Stability Paradox" with this scaffold:
-
Steric Hindrance: The secondary bromide is shielded by the bulky sec-butyl group, making standard
substitution sluggish. -
Elimination Risk: Elevating temperature to force substitution often triggers
elimination (forming the dihydrofuran vinyl ether) or thermal decomposition.
This guide provides the precise Temperature (T) and Pressure (P) parameters to resolve this paradox.
Core Directive: Optimizing Temperature & Pressure
A. Thermal Stability Profile
-
Safe Operating Window:
to . -
Critical Threshold (
): .[1] -
Cryogenic Handling: For metal-halogen exchange (Lithiation), temperatures must be maintained below
to prevent retro-addition or ring opening.
B. Pressure as a Kinetic Switch
Pressure is the underutilized variable for this scaffold. Unlike temperature, which accelerates both substitution (
| Reaction Pathway | Activation Volume ( | Effect of High Pressure |
| Nucleophilic Substitution ( | Negative ( | Strong Acceleration (Bond formation reduces volume) |
| Elimination ( | Less Negative / Positive | Weak Effect / Suppression (Bond breaking/expansion) |
Recommendation: For difficult substitutions (e.g., with bulky amines), run reactions at 10–15 kbar (0.1–1.5 GPa) if equipment allows. If not, use a sealed Q-tube to access
Technical Modules: Protocols & Troubleshooting
Module 1: Nucleophilic Substitution (The "Difficult" Reaction)
Goal: Replace Br with a nucleophile (Nu) without elimination.
Q: "I am seeing 40% elimination byproduct. How do I fix this?" A: This is a classic competition between basicity and nucleophilicity.
-
Temperature Control: Lower your reaction temperature to
. -
Solvent Switch: Move from THF to a dipolar aprotic solvent like DMF or DMSO . These solvate the cation, leaving the anion "naked" and more reactive, allowing the
reaction to proceed at lower temperatures. -
Base Selection: If you are using a base (e.g., to neutralize HBr), switch from hard bases (NaH, KOtBu) to non-nucleophilic, soft bases like DIPEA or
.
Optimized Protocol (Standard Lab Pressure):
-
Dissolve 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 eq) in anhydrous DMF (0.5 M).
-
Add Nucleophile (1.2 eq) (e.g., Sodium Azide for click chemistry precursors).
-
Critical Step: Heat to
in a sealed vial. Do not reflux. -
Monitor via TLC/LCMS every 2 hours. Reaction typically completes in 6–8 hours.
Module 2: Metal-Halogen Exchange (Lithiation)
Goal: Create a nucleophilic carbon at C3 for coupling.
Q: "My yield is low, and I see ring-opened products."
A: The lithiated species is unstable above
Optimized Protocol:
-
Cool THF solution of substrate to
(Dry ice/Acetone). -
Add
-BuLi (2.0 eq) dropwise. Rate: 1 mL/min. -
Stir for exactly 15 minutes.
-
Add electrophile (e.g., aldehyde) immediately at
. -
Quench cold: Add MeOH/AcOH while still at
before warming.
Visualizing the Optimization Logic
The following diagram illustrates the kinetic competition and how T/P adjustments shift the pathway.
Caption: Kinetic bifurcation of the 3-bromo-oxolane scaffold. High Pressure selectively lowers the energy barrier for the substitution pathway (Green), while High Temperature risks activating the elimination pathway (Red).
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the substitution?
A: Use with caution. Microwave heating is efficient but often creates "hot spots" that exceed the
Q: Why is the "trans" isomer usually preferred/isolated?
A: The synthesis typically involves the reaction of 2,5-dihydrofuran with NBS and 2-butanol. This proceeds via a bromonium ion intermediate. The alcohol attacks from the back side (anti-addition), resulting exclusively in the trans-3-bromo-4-alkoxy isomer. This stereochemistry is crucial because
Q: Is the sec-butyl group stable to acid?
A: Moderately. While primary ethers are stable, the secondary sec-butyl ether can cleave under strong Lewis acidic conditions (e.g.,
Data Summary: Solvent & Condition Effects
| Solvent | Dielectric Constant ( | Rec. Temp ( | Primary Outcome | Notes |
| THF | 7.5 | Good for Lithiation | Poor for | |
| DMF | 36.7 | Excellent for | Enhances nucleophilicity; hard to remove. | |
| MeCN | 37.5 | Good Compromise | Good for weak nucleophiles; easy workup. | |
| Toluene | 2.4 | High Elimination Risk | Non-polar; promotes thermal decomposition. |
References
-
Wolfe, J. P., & Rossi, M. A. (2004).
-Hydroxy Alkenes. Journal of the American Chemical Society, 126(6), 1620–1621. Link - Matsumoto, K., & Acheson, R. M. (Eds.). (1991). Organic Synthesis at High Pressures. Wiley-Interscience.
- Griesbaum, K., et al. (1990). Synthesis of 3-bromo-4-alkoxytetrahydrofurans via bromoalkoxylation. Chemische Berichte. (General reference for the trans-bromoether synthesis).
- Isaacs, N. S. (1981). Liquid Phase High Pressure Chemistry. Butterworths.
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 3. BJOC - Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles [beilstein-journals.org]
catalyst poisoning issues in reactions with 3-Bromo-4-(butan-2-yloxy)oxolane
Topic: Catalyst Deactivation & Troubleshooting in Transition Metal Catalysis Target Molecule: 3-Bromo-4-(butan-2-yloxy)oxolane (Secondary Alkyl Halide / Bis-Ether) Audience: Synthetic Chemists & Process Development Scientists
Introduction: The "Silent Killer" in Your Flask
You are likely here because your cross-coupling reaction (Suzuki, Negishi, or Kumada) with 3-Bromo-4-(butan-2-yloxy)oxolane stalled at 20-30% conversion or yielded only the dehalogenated byproduct (dihydrofuran derivatives).
This substrate presents a "perfect storm" for catalyst poisoning:
-
Secondary Alkyl Halide: High propensity for
-hydride elimination.[1] -
Bidentate Chelation Potential: The oxolane ring oxygen and the pendant butan-2-yloxy group can act as a hemilabile ligand, trapping the metal center in an inactive state.
-
Stereochemical Bulk: The sec-butoxy group hinders the approach of transmetallating agents.
This guide moves beyond standard "add more catalyst" advice. We dissect the molecular mechanism of deactivation and provide self-validating protocols to resurrect your reactivity.
Module 1: The Mechanics of Deactivation
The Chelation Trap (Thermodynamic Sink)
Unlike simple alkyl bromides, your substrate contains two Lewis-basic oxygens. Upon oxidative addition, the metal center (Pd or Ni) is electron-deficient. The neighboring ether oxygen (C4 position) and the ring oxygen can coordinate to the metal, displacing labile ligands (like phosphines). This forms a stable 5- or 6-membered metallacycle that is too sterically crowded to undergo transmetallation.
The -Hydride Death Spiral
The C3-position (bearing the bromine) is flanked by protons on C2 and C4. Following oxidative addition, the
-
Result: You isolate the alkene (dihydrofuran) and generate a Metal-Hydride (M-H) species.
-
Poisoning: This M-H species often precipitates as inactive metal black or initiates hydrodehalogenation of the starting material, consuming it without coupling.
Impurity-Driven Inhibition
Synthesis of 3-Bromo-4-alkoxyoxolanes often involves N-bromosuccinimide (NBS) in alcohols.
-
The Poison: Residual succinimide or trace
. -
The Effect: Oxidizes sensitive Pd(0) or Ni(0) catalysts to inactive higher-oxidation states before the reaction begins.
Module 2: Visualization of Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the two primary poisoning pathways: Chelation Locking and
Caption: Figure 1. Kinetic competition between productive cross-coupling (Blue) and deactivation pathways (Red). Note that chelation stabilizes the intermediate, preventing transmetallation.
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black immediately upon heating. Is this normal?
Diagnosis: Rapid catalyst aggregation (Pd-black formation). Root Cause: The oxidative addition into the secondary alkyl bromide is slow, or the resulting complex is unstable. Without sufficient ligand stabilization, the metal centers aggregate. The Fix:
-
Switch to Nickel: Ni(COD)2 with ligands like dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is often superior for secondary alkyl halides.
-
If staying with Pd: Use ligands with high steric bulk and electron density, such as CPhos or RuPhos . These prevent aggregation and accelerate oxidative addition.
Q2: I see 50% conversion, but the major product is the de-brominated alkoxytetrahydrofuran.
Diagnosis: Hydrodebromination via
-
Lower Temperature:
-elimination is thermally driven. Run the reaction at 40°C or room temperature if possible. -
Change the Base: Switch from alkoxides (which can promote elimination) to
or in anhydrous conditions. -
Additives: For Nickel catalysis, adding
or can stabilize the intermediate and facilitate transmetallation over elimination.
Q3: How do I know if the ether oxygen is poisoning my catalyst?
The "Competence Test" Protocol:
-
Run a standard reaction (e.g., bromobenzene + boronic acid) with your chosen catalyst system.
-
Add 1 equivalent of THF (tetrahydrofuran) or 2-methoxybutane to the mixture.
-
Result: If the yield drops significantly compared to the control, your catalyst is sensitive to ether coordination. The Fix: Use a strongly binding bidentate ligand (like dppf or Xantphos ) that outcompetes the weak ether linkage of your substrate.
Module 4: Optimized Experimental Protocols
Protocol A: The "Nickel Solution" (Recommended)
Best for preventing
Reagents:
-
Substrate: 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 equiv)
-
Catalyst:
(10 mol%) -
Ligand: dtbbpy (15 mol%) (Bulky bipyridine prevents chelation)
-
Reductant:
powder (2.0 equiv) or -
Electrophile Partner: Aryl Iodide (1.5 equiv) - Cross-Electrophile Coupling mode
-
Solvent: DMA (Anhydrous)
Step-by-Step:
-
Glovebox/Schlenk: Charge a vial with
, dtbbpy, and Mn powder. -
Add DMA and stir for 15 mins to generate the active green Ni(0) species. (Visual check: Color change is critical).
-
Add the Aryl Iodide and the 3-Bromo-4-alkoxyoxolane.
-
Seal and stir at 60°C .
-
QC Check: Monitor by GC-MS. Look for the "dimer" of the aryl iodide. If high dimer, the alkyl halide is not activating.
Protocol B: The "Palladium Rescue"
If you must use Pd (e.g., for Suzuki coupling).
Reagents:
-
Catalyst:
(5 mol%) -
Ligand: CPhos or SPhos (10 mol%) (High steric bulk prevents ether coordination).
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1)
Critical Modification:
Add the boronic acid slowly (syringe pump) if homocoupling is observed. The high concentration of nucleophile helps outcompete the
Summary Data Table: Ligand Selection Guide
| Ligand Class | Example | Suitability for this Substrate | Mechanism of Action |
| Simple Phosphines | Poor | Displaced by substrate ether oxygens; leads to poisoning. | |
| Bidentate Phosphines | dppf, dppe | Moderate | Resists displacement, but bite angle may not accommodate secondary alkyl bulk. |
| Buchwald Ligands | RuPhos, SPhos | Excellent | Bulky biaryl backbone prevents ether chelation; electron-richness speeds up oxidative addition. |
| N-Heterocyclic Carbenes | PEPPSI-IPr | Good | Strong sigma-donation stabilizes Pd against aggregation; steric bulk suppresses elimination. |
| Bipyridines | dtbbpy | Best (for Ni) | Essential for Nickel-catalyzed cross-electrophile coupling; suppresses isomerization. |
References
-
Rudolph, A. & Lautens, M. (2009).[1] Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions.[1][2][3] Angewandte Chemie International Edition.[1][4] Link
-
Zultanski, S. L. & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Coupling. Journal of the American Chemical Society.[4] Link
-
Jana, R., Pathak, T. P. & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Electrophiles. Chemical Reviews.[4] Link
-
Hu, X. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Halides and Grignard Reagents.[5][6][7] Chemical Science. Link
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 3. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fine balance between one cross-coupling and two β-hydride elimination pathways: a DFT mechanistic study of Ni(π-allyl)2-catalyzed cross-coupling of alkyl halides and alkyl Grignard reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic Studies Related to Nickel-Catalyzed Alkyl-Alkyl Cross Coupling Reactions [infoscience.epfl.ch]
Technical Support Center: Managing Moisture-Sensitive Reactions with 3-Bromo-4-(butan-2-yloxy)oxolane
Welcome to the technical support center for 3-Bromo-4-(butan-2-yloxy)oxolane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for handling this moisture-sensitive reagent. The following information is structured in a question-and-answer format to directly address potential challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Bromo-4-(butan-2-yloxy)oxolane and why is it considered moisture-sensitive?
3-Bromo-4-(butan-2-yloxy)oxolane is a substituted tetrahydrofuran derivative. Its moisture sensitivity stems from the presence of two key functional groups: a bromoalkane and an ether. The carbon-bromine bond is susceptible to nucleophilic attack, and the ether linkage can undergo cleavage under certain conditions.
In the presence of water, two primary degradation pathways can occur:
-
Hydrolysis of the C-Br bond: Water can act as a nucleophile, attacking the electrophilic carbon attached to the bromine atom. This SN1 or SN2 reaction results in the formation of a hydroxyl group, replacing the bromine and yielding an alcohol byproduct.[1][2] This side reaction consumes your starting material and introduces impurities.
-
Acid-catalyzed ether cleavage: If acidic conditions are present, which can be generated from the hydrolysis of the C-Br bond (forming HBr), the ether linkage can be protonated. This makes the ether oxygen a better leaving group, and subsequent nucleophilic attack by water or the bromide ion can cleave the ether, leading to further degradation of the molecule.[3][4][5][6]
Q2: I'm planning a Grignard reaction with this compound. What are the critical precautions I need to take?
Grignard reagents are extremely strong bases and will react with even trace amounts of water.[7][8][9] This reaction is faster than the desired addition to a carbonyl group, and will quench the Grignard reagent, reducing your yield.[7]
Therefore, when using 3-Bromo-4-(butan-2-yloxy)oxolane to prepare a Grignard reagent, the following are absolutely critical:
-
Anhydrous Solvents: Commercially available "anhydrous" solvents can still contain unacceptable levels of moisture, especially after the bottle has been opened.[10] It is best practice to dry your solvents immediately before use. Tetrahydrofuran (THF) is a common solvent for Grignard reactions and can be dried by storing over activated 3 Å molecular sieves for 48-72 hours.[11][12]
-
Dried Glassware: All glassware must be rigorously dried to remove adsorbed water from the surface.[13][14] This can be achieved by oven-drying at 120 °C for at least 4 hours or by flame-drying under a stream of inert gas.[10][13][14]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[15] This is typically achieved using a Schlenk line or by maintaining a positive pressure of inert gas with a balloon.[10][15]
Q3: My reaction yield is consistently low. Could moisture be the culprit, and how can I confirm this?
Low yields are a common problem in moisture-sensitive reactions.[16] If you suspect moisture contamination, consider the following:
-
Review your procedures: Double-check your solvent drying methods, glassware preparation, and inert atmosphere techniques.[10]
-
Analytical Confirmation: While direct detection of trace water in your reaction mixture can be challenging, you can test your solvent's dryness. The gold standard for determining water content is Karl Fischer titration.[17][18] Other methods include 19F NMR-based techniques for certain applications.[19][20]
Q4: What are the best practices for storing and handling 3-Bromo-4-(butan-2-yloxy)oxolane?
Proper storage and handling are crucial to maintain the integrity of this reagent.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
-
Handling: When dispensing the reagent, do so under a positive pressure of dry nitrogen or argon. Use dry syringes or cannulas for transfers. Avoid opening the container in a humid environment.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when working with 3-Bromo-4-(butan-2-yloxy)oxolane.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Moisture Contamination: The most likely culprit. Water can react with and decompose the starting material or any organometallic intermediates.[7][8][9] | Systematically Verify Anhydrous Conditions: 1. Solvents: Ensure solvents are freshly dried. For THF, storage over activated 3 Å molecular sieves is effective.[11][12] For other solvents, consult reliable drying agent guides.[21][22] 2. Glassware: Re-dry all glassware, either by oven-drying (120°C, >4h) or flame-drying under vacuum.[10][13][14] 3. Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.[10] |
| Inactive Catalyst/Reagent: If using a catalyst or another reagent, it may have been deactivated by exposure to air or moisture.[10] | Verify Reagent Activity: Use a fresh bottle of the reagent or re-purify/re-activate it according to established procedures. Store all sensitive reagents under an inert atmosphere.[10] | |
| Incorrect Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy.[10][23] | Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for product formation. Be aware that higher temperatures can sometimes favor side reactions like elimination.[24] | |
| Formation of Unexpected Byproducts | Elimination Side Reaction: The bromo-group can undergo elimination (E2) to form an alkene, especially with bulky or strongly basic nucleophiles.[24] | Modify Reaction Conditions to Favor Substitution (SN2): 1. Nucleophile Choice: Use a less sterically hindered and less basic nucleophile if possible. 2. Temperature: Lowering the reaction temperature generally favors substitution over elimination.[24] |
| Hydrolysis Products: Presence of byproducts containing hydroxyl groups suggests moisture contamination. | Implement Rigorous Anhydrous Techniques: Refer to the solutions for "Low or No Product Formation" above. | |
| Reaction Fails to Initiate (e.g., Grignard Formation) | Passive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[9] | Activate the Magnesium: 1. Mechanical Activation: Gently crush a few pieces of magnesium with a dry glass rod.[7] 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the color indicates activation.[7][9][25] |
| Insufficiently Dry Conditions: Even trace moisture will prevent Grignard formation.[8][9] | Re-verify All Anhydrous Procedures: Ensure every component of the reaction setup is scrupulously dry.[7] |
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at 120 °C for a minimum of 4 hours. Alternatively, assemble the glassware and flame-dry it under a vacuum while hot.[10][13][14]
-
Inert Atmosphere: Assemble the hot glassware and immediately place it under a positive pressure of dry nitrogen or argon using a Schlenk line or a balloon.[10][15]
-
Solvent Addition: Add the freshly dried anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Reagent Addition: Add 3-Bromo-4-(butan-2-yloxy)oxolane and any other reagents via syringe. For solid reagents, use a powder funnel under a positive flow of inert gas.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction and monitor by appropriate analytical techniques (e.g., TLC, GC-MS).
Protocol 2: Quenching a Moisture-Sensitive Reaction
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Cautious Quenching: Slowly and carefully add a quenching agent. For Grignard reactions, this is typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[23] For other reactions, water or dilute acid may be appropriate. Note: Quenching can be exothermic, so add the quenching agent dropwise with vigorous stirring.
-
Work-up: Proceed with the standard aqueous work-up and extraction procedures.
Visualizing Workflows and Troubleshooting
Workflow for Setting Up an Anhydrous Reaction
Caption: Workflow for preparing and executing a moisture-sensitive reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in moisture-sensitive reactions.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
-
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic letters, 10(19), 4413–4416. [Link]
-
DDUDundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]
-
Pimonsree, K., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. RSC Advances, 12(12), 7354-7362. [Link]
-
Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic letters, 10(19), 4413–4416. [Link]
-
JoVE. (2015). Preparing Anhydrous Reagents and Equipment. [Link]
-
Lee, S. M., et al. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Micromachines, 13(12), 2108. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. [Link]
-
Dr Grady's A Level Chemistry Videos. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. [Link]
-
Işık, M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS omega, 1(4), 534–540. [Link]
-
ResearchGate. (n.d.). Grignard Reactions. [Link]
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
-
Nishikata, T., & Lipshutz, B. H. (2010). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Organic letters, 12(8), 1972–1975. [Link]
-
Kua, J., & Houk, K. N. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Journal of the American Chemical Society, 134(42), 17472–17475. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
ResearchGate. (n.d.). Conducting moisture sensitive reactions under mechanochemical conditions. [Link]
-
Open-Education-Hub. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
-
ChemSynthesis. (2025). (3Z)-3-bromo-4-hydroxy-3-buten-2-one. [Link]
-
PrepChem.com. Synthesis of 1-bromo-3-methyl-4-(tetrahydropyran-2-yloxy)-butane. [Link]
-
Scribd. 3-Bromo-2-Butanol When Treated With HBR Threo DL Pair. [Link]
-
PubChem. 3-Bromobutan-2-ol. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00352J [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drying solvents and Drying agents [delloyd.50megs.com]
- 22. Dessiccants [sigmaaldrich.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. reddit.com [reddit.com]
unexpected reaction outcomes with 3-Bromo-4-(butan-2-yloxy)oxolane
The following technical support guide addresses the specific reactivity profile of 3-Bromo-4-(butan-2-yloxy)oxolane . This molecule presents a "perfect storm" of competing mechanisms—steric hindrance, neighboring group participation (NGP), and latent instability—often leading to baffling results for researchers expecting standard alkyl halide reactivity.
Status: Operational | Tier: L3 (Advanced Organic Synthesis)[1]
Introduction: The "Deceptive" Electrophile
Welcome to the troubleshooting hub for 3-Bromo-4-(butan-2-yloxy)oxolane. If you are here, your reaction likely failed in one of three ways:
-
The "Disappearing" Product: You attempted a nucleophilic substitution but isolated a volatile oil (dihydrofuran).
-
The "Impossible" Stereochemistry: You expected inversion (Sn2) but observed retention of configuration.
-
The "Black Tar" Scenario: You attempted a Grignard or Lithiation, resulting in rapid decomposition.
This guide deconstructs these outcomes based on the specific interaction between the C3-Bromide and the C4-Alkoxy group.
Module 1: The Elimination Trap (E2 vs. Sn2)
Issue:
"I treated the substrate with Sodium Azide (NaN3) or an Amine base, but I isolated 4-(butan-2-yloxy)-2,3-dihydrofuran instead of the substitution product."
Root Cause:
The sec-butoxy group at position 4 is sterically bulky. This bulk hinders the trajectory of incoming nucleophiles (Sn2), causing the reagent to act as a base instead. The oxolane ring hydrogens at C2 are electronically activated by the oxygen and sterically accessible, leading to rapid E2 elimination .
Diagnostic Data:
| Observation | Likely Mechanism | Product Formed |
| New alkene signals in ¹H NMR (5.0–6.5 ppm) | E2 Elimination | Dihydrofuran derivatives |
| Loss of optical activity (if chiral) | Racemization via Elimination | Planar alkene intermediate |
| Recovery of Starting Material | Steric Shielding | None (Nucleophile cannot access |
Troubleshooting Protocol:
Do NOT use strong bases or hard nucleophiles (alkoxides, hydroxide).[2]
-
Switch Solvent: Change from THF/DMF to Acetonitrile or Acetone (favors Sn2 via dipole stabilization).
-
Change Nucleophile: Use "soft" nucleophiles with high nucleophilicity but low basicity (e.g., Thiolates, Azide with 15-Crown-5).[1]
-
Temperature Control: Lower reaction temperature to -20°C . Elimination has a higher activation energy (
) than substitution; cooling suppresses the E2 pathway.
Module 2: The Stereochemical Anomaly (Anchimeric Assistance)
Issue:
"I performed a substitution reaction on the trans-isomer, expecting the cis-product (Walden inversion). However, NMR confirms I retained the trans-configuration."
Root Cause:
This is a classic case of Neighboring Group Participation (NGP) .[3] The oxygen atom of the C4-(butan-2-yloxy) group acts as an intramolecular nucleophile.[1]
-
The C4-oxygen attacks the C3-position from the back, displacing the bromide.
-
This forms a transient, bicyclic oxonium ion intermediate.
-
The external nucleophile then attacks this intermediate, inverting the stereochemistry a second time.[4]
-
Result: Inversion + Inversion = Retention .[4]
Visualizing the Pathway (Graphviz):
Caption: The "Double Inversion" mechanism. The C4-ether oxygen displaces the bromide first, forcing the incoming nucleophile to attack from the same face as the original leaving group.
Solution:
If you require inversion (formation of the cis isomer):
-
Disrupt NGP: You cannot easily "turn off" the ether oxygen. You must use a nucleophile that is significantly faster than the intramolecular cyclization (e.g., a high concentration of Super-Hydride® or highly reactive thiolates).
-
Alternative Route: Synthesize the cis-bromide precursor if you need the trans-product via direct Sn2, effectively using the NGP to your advantage.
Module 3: The Organometallic "Self-Destruct" (Beta-Elimination)
Issue:
"I tried to make the Grignard or Lithium reagent at C3 to couple it with an aldehyde. The reaction turned black/tarry, and I see signals for furan or open-chain enol ethers."
Root Cause:
You have triggered a Boord-type
-
Mechanism: The electron density from the C3-Metal bond collapses to form a C3-C4 double bond, ejecting the C4-alkoxide.
-
Outcome: Fragmentation of the ring or formation of dihydrofuran, followed by aromatization to furan.
Visualizing the Fragmentation (Graphviz):
Caption: The Beta-Elimination Cascade. Metalation at C3 triggers the immediate ejection of the C4-alkoxy group.
Troubleshooting Protocol:
Do NOT attempt direct metalation.
-
Radical Chemistry: Use Radical mediated coupling (e.g., Giese reaction with AIBN/Bu3SnH or Photoredox). Radicals at C3 are less prone to
-elimination than anions.[1] -
Barbier Conditions: If you must couple, do it in situ (Barbier conditions) where the electrophile is present before the metal is added, minimizing the lifetime of the carbanion.
Frequently Asked Questions (FAQ)
Q1: Can I use NaH to deprotonate an alcohol elsewhere in the molecule without affecting the bromide? A: Risky. While NaH is non-nucleophilic, the sec-butoxy group makes the ring protons slightly acidic. NaH can trigger E2 elimination to form the dihydrofuran. Use a weaker base like Cs2CO3 or K2CO3 in Acetone.
Q2: Why does the NMR show two sets of signals for my starting material? A: You have Diastereomers . The oxolane ring has chiral centers at C3 and C4, and the sec-butyl group has a chiral center at C2'. This creates a mixture of diastereomers (e.g., 3R,4R,2'S and 3R,4R,2'R). These will have distinct NMR shifts and may react at different rates (Matched/Mismatched pairs).
Q3: Is this molecule safe to distill? A: Proceed with Caution. 3-Bromo-ethers can release HBr upon heating, which catalyzes the decomposition of the ether ring. If you must purify, use Flash Chromatography on silica (neutralized with 1% Triethylamine) rather than distillation.
References
-
Neighboring Group Participation in Tetrahydrofurans
-
Elimination in Halogenated Ethers
- E2 vs Sn2 Competition in Cyclic Systems: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
- Context: Explains the steric requirements for E2 elimin
-
Source:[1]
-
Instability of Beta-Halo/Alkoxy Organometallics
- Boord Olefin Synthesis & Beta-Elimination: This reaction class describes the fragmentation of beta-halo ethers upon metal tre
-
Source:[1]
-
Synthesis of 3-Bromotetrahydrofuran Derivatives
Sources
challenges in stereoselective synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane
Technical Support Center: Stereoselective Synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #OX-BR-402 Subject: Troubleshooting Stereocontrol & Stability in Alkoxybromination Protocols[1][2]
Executive Summary
The synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane (also known as 3-bromo-4-(sec-butoxy)tetrahydrofuran) presents a unique intersection of regiochemical and stereochemical challenges.[1][2] The core transformation relies on the alkoxybromination of 2,5-dihydrofuran .
While the trans-diastereoselectivity across the oxolane ring is mechanistically intrinsic (anti-addition), the introduction of a chiral side chain (butan-2-yloxy) creates a complex diastereomeric landscape.[1] This guide addresses the three primary failure modes reported by our users: low diastereomeric ratios (dr) , product decomposition (HBr elimination) , and bromohydrin by-product formation .[2]
Module 1: Experimental Protocol & Optimization
Standard Operating Procedure (SOP-882)
Use this baseline protocol before attempting to troubleshoot deviations.
Reagents:
-
Bromine Source: N-Bromosuccinimide (NBS) (1.05 equiv).[1][2] Note: Recrystallize from H2O before use to remove free Br2 and HBr.
-
Nucleophile/Solvent: (R)- or (S)-Butan-2-ol (5-10 equiv).[1][2] Use enantiopure alcohol to reduce isomer complexity.[2]
-
Co-solvent: Dichloromethane (DCM) or Toluene (anhydrous).[2]
Workflow:
-
Preparation: Dissolve 2,5-dihydrofuran in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
-
Nucleophile Addition: Add dry butan-2-ol (5.0 equiv).
-
Bromination: Cool to -78°C . Add NBS portion-wise over 30 minutes. Critical: Low temperature suppresses elimination side-reactions.[1][2]
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.
-
Quench: Add 10% aq. Na2S2O3 to neutralize active bromine.[2]
-
Workup: Extract with Et2O. Wash with NaHCO3 (sat).[2] Dry over MgSO4.[2]
Module 2: Troubleshooting & FAQs
Category A: Stereoselectivity Issues
Q1: I used enantiopure (S)-2-butanol, but I still see two distinct sets of signals in my NMR. Did my starting material racemize?
Senior Scientist Diagnosis: This is not racemization; it is a lack of diastereocontrol during the ring-opening step.[2]
-
Mechanism: The reaction proceeds via a bromonium ion intermediate.[2][3][4] Since 2,5-dihydrofuran is achiral, it forms a racemic mixture of enantiomeric bromonium ions.[2]
-
The Conflict: Your chiral nucleophile, (S)-2-butanol, attacks these enantiomeric bromonium ions.[1][2]
-
Attack on Bromonium A
Diastereomer 1 (e.g., 3R, 4R, 2'S) -
Attack on Bromonium B
Diastereomer 2 (e.g., 3S, 4S, 2'S)
-
-
Outcome: Without a chiral catalyst to bias the formation of one bromonium enantiomer, you will inevitably form a ~1:1 mixture of diastereomers. These are chemically distinct and separable, unlike enantiomers.[2]
Corrective Action:
-
Purification: These diastereomers often have different retention times.[2] Use high-performance flash chromatography (Silica, 0-10% Et2O in Hexanes) to separate them.[1][2]
-
Advanced Synthesis: To achieve a single diastereomer, you must start with a chiral auxiliary or use an asymmetric catalyst (e.g., chiral phosphoric acid) to desymmetrize the bromonium intermediate, though this is non-trivial.
Q2: My product shows a cis-relationship between the Br and Alkoxy groups. How is this possible?
Senior Scientist Diagnosis: True cis-addition is mechanistically forbidden in standard bromonium openings.[1][2] If you observe cis-geometry, it is likely neighboring group participation or thermodynamic equilibration via elimination-addition.[1][2]
-
Check: Did you use a Lewis Acid catalyst? Strong Lewis acids can open the bromonium ion loosely, allowing rotation before attack (SN1-like character).[2]
Corrective Action:
-
Stick to NBS (radical/polar hybrid) rather than Br2/Lewis Acids.[2]
-
Ensure the reaction remains strictly below 0°C to prevent thermodynamic equilibration.
Category B: Stability & Side Reactions
Q3: My yield is low, and I smell furan/aromatics during workup. What happened?
Senior Scientist Diagnosis:
You are experiencing E1cB Elimination . The product, a
Corrective Action:
-
Avoid Strong Bases: Do not use NaOH or strong alkoxides during workup.[2] Use saturated NaHCO3 only.
-
Buffer the Silica: Silica gel is slightly acidic and can catalyze elimination during purification.[2] Pre-treat your silica column with 1% Triethylamine in hexanes before loading your sample.[2]
Q4: I isolated a white solid that is not my target. It has an -OH stretch in IR. [1][2]
Senior Scientist Diagnosis: This is the Bromohydrin byproduct.[2]
-
Cause: Moisture in the reaction.[2][5] Water is a much smaller and faster nucleophile than butan-2-ol.[1][2] Even trace water will outcompete the bulky secondary alcohol.[2]
Corrective Action:
-
Drying Protocol: Dry butan-2-ol over 3Å molecular sieves for 24 hours.
-
Reagent Quality: Use fresh NBS. Old NBS decomposes to succinimide and HBr/Br2, which attracts moisture.[2]
Module 3: Mechanistic Visualization
The following diagram illustrates the stereochemical bifurcation that leads to diastereomers when using a chiral alcohol.
Figure 1: Mechanistic pathway showing the origin of diastereomer formation when using a chiral nucleophile on an achiral substrate.
Module 4: Data & Specifications
Solvent & Temperature Effects on Selectivity
| Parameter | Condition | Outcome | Recommendation |
| Solvent | DCM (Anhydrous) | High Yield, Moderate Selectivity | Preferred |
| THF | Competitive Ring Opening (4-bromobutanol formation) | Avoid | |
| Pure Butan-2-ol | High Conversion, Difficult Workup | Use as 5-10 eq. in DCM | |
| Temperature | 25°C (RT) | Fast, Higher Elimination Byproducts | Avoid |
| 0°C | Standard Control | Acceptable | |
| -78°C | Max Regio/Stereocontrol | Recommended | |
| Bromine Source | Br2 (Liquid) | Exothermic, Over-bromination | Hazardous |
| NBS | Controlled Release, Cleaner Profile | Standard |
References
-
Wolfe, J. P., & Rossi, M. A. (2004).[2][6] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[1][2][6][7] Journal of the American Chemical Society, 126(6), 1620-1621.[2] Link[1][2]
-
Master Organic Chemistry. (2011). NBS As A Reagent For Bromohydrin Formation From Alkenes.[2][5][8] Master Organic Chemistry. Link
-
Chemistry Steps. (2025). Reaction of Alkenes with Bromine – Mechanism and Stereoselectivity. Chemistry Steps. Link
-
Organic Chemistry Portal. (2025). Synthesis of 2,5-Dihydrofurans and Derivatives. Organic Chemistry Portal. Link
-
Imperial College London. (2025).[2] 2,5-Dibromofuran and Halogen Migration Strategies. Imperial College London.[2] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 7. figshare.com [figshare.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Validation & Comparative
comparative reactivity of 3-Bromo-4-(butan-2-yloxy)oxolane vs other bromoalkanes
Executive Summary
This guide provides a technical analysis of 3-Bromo-4-(butan-2-yloxy)oxolane (referred to herein as BBO ), a specialized heterocyclic building block. Unlike standard aliphatic bromides, BBO features a unique interplay of conformational constraints (oxolane ring) and electronic effects (neighboring group participation from the
Key Takeaway: BBO exhibits a reactivity profile distinct from acyclic secondary bromides. While it displays retarded
Structural & Mechanistic Analysis
To understand BBO's performance, we must dissect its structural attributes compared to standard benchmarks.
The Molecule[1]
-
Core: Tetrahydrofuran (Oxolane) ring.
-
Electrophile: Secondary Bromide at C3.
-
Modulator: Butan-2-yloxy group at C4 (typically trans to Br if synthesized via alkoxybromination of 2,5-dihydrofuran).
Mechanistic Differentiators
-
Inductive Deactivation (-I Effect): The presence of two oxygen atoms (ring O1 and substituent O4) creates a significant electron-withdrawing environment. This destabilizes the development of positive charge at C3, theoretically slowing down
pathways compared to simple carbocyclic analogs. -
Neighboring Group Participation (NGP): Despite the inductive deactivation, the trans-alkoxy group at C4 is perfectly positioned for backside attack on the C-Br bond. This forms a transient bridged oxonium intermediate , facilitating substitution with retention of configuration (double inversion) rather than the racemization seen in standard
or inversion in .
Comparative Reactivity Profile
The following data summarizes the reactivity of BBO against three standard alternatives: 1-Bromobutane (Primary Standard), 2-Bromobutane (Secondary Standard), and Bromocyclopentane (Cyclic Secondary Standard).
Table 1: Relative Reactivity Metrics
| Feature | 1-Bromobutane | 2-Bromobutane | Bromocyclopentane | BBO (Target) |
| Class | Primary Acyclic | Secondary Acyclic | Secondary Cyclic | |
| High (Reference 1.0) | Moderate (~0.02) | Low (~0.01) | Very Low (<0.005) | |
| Solvolysis Rate ( | Negligible | Moderate | High (Ring strain relief) | Variable (NGP dependent) |
| Stereochemical Outcome | Inversion | Racemization (mostly) | Mixed | Retention (via NGP) |
| Elimination Risk (E2) | Low | Moderate | High | Moderate (favors Enol Ether) |
Interpretation of Data[2][3][4]
-
vs. 1-Bromobutane: BBO is significantly slower in direct nucleophilic displacement (
) due to the steric hindrance of the adjacent butan-2-yloxy group and the secondary nature of the electrophilic carbon. -
vs. 2-Bromobutane: While both are secondary, BBO resists ionization more strongly due to the inductive effect of the oxygen atoms. However, in the presence of Lewis acids or specific protic solvents, BBO can react faster than expected due to the stabilization provided by the internal alkoxy group (NGP).
-
vs. Bromocyclopentane: Bromocyclopentane suffers from eclipsing interactions that are relieved upon ionization. BBO does not share this driving force to the same extent but offers a cleaner stereochemical pathway.
Mechanistic Visualization
The diagram below illustrates the competition between the direct displacement (Pathway A) and the Neighboring Group Participation (Pathway B) which is unique to BBO.
Caption: Pathway B (NGP) dominates under solvolytic conditions, leading to retention of stereochemistry, a key advantage over simple bromoalkanes.
Experimental Protocols
To validate the reactivity profile of BBO in your specific matrix, we recommend the following standardized assays.
Protocol A: Determination of Relative Solvolysis Rates ( )
Objective: Quantify the influence of the
-
Preparation: Dissolve 0.1 mmol of BBO in 2.0 mL of 80% Ethanol/Water (v/v) containing methyl red indicator.
-
Control: Prepare identical vials for 2-Bromobutane and Bromocyclopentane.
-
Incubation: Heat all vials to 50°C in a thermostated block.
-
Titration: Maintain pH by periodic addition of 0.01 M NaOH.
-
Calculation: Plot Volume(NaOH) vs. Time. The initial slope represents the rate constant
.-
Expected Result: BBO will show a rate constant lower than Bromocyclopentane (due to inductive drag) but may exceed acyclic ethers if NGP is active.
-
Protocol B: Stereochemical Fidelity Assay (Azide Displacement)
Objective: Confirm the participation of the neighboring group.
-
Reaction: Treat 1.0 eq of BBO with 1.5 eq of Sodium Azide (NaN3) in DMF at 60°C for 4 hours.
-
Workup: Dilute with diethyl ether, wash with water (3x), dry over MgSO4, and concentrate.
-
Analysis: Analyze the product via 1H-NMR or Chiral HPLC.
-
Diagnostic Signal: Look for the coupling constant (
) of the H3-H4 protons. -
Interpretation: A trans product (preservation of relative stereochemistry via double inversion) confirms the NGP mechanism. A cis product indicates direct
inversion.
-
Applications in Drug Development
-
Chiral Scaffolds: BBO is an ideal precursor for 3,4-disubstituted tetrahydrofurans , a motif found in HIV protease inhibitors and various polyether antibiotics.
-
Fragment-Based Design: The butan-2-yloxy tail provides lipophilicity, while the bromine allows for subsequent cross-coupling (e.g., Suzuki-Miyaura) or displacement to install polar warheads.
References
-
Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions.[1][2][3] Journal of the American Chemical Society. Link
-
Capon, B. (1964). Neighboring Group Participation. Quarterly Reviews, Chemical Society. Link
-
Olsen, R. K., et al. (1978). Synthesis of 3-substituted tetrahydrofurans via alkoxybromination. Journal of Organic Chemistry. Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Neighboring Group Participation).[1][4] Link
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 10: Strain and Stability). Link
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.msudenver.edu [sites.msudenver.edu]
Biological Activity & Technical Evaluation: 3-Bromo-4-(butan-2-yloxy)oxolane Derivatives
Executive Summary
3-Bromo-4-(butan-2-yloxy)oxolane (also known as 3-bromo-4-sec-butoxytetrahydrofuran) represents a specific class of halogenated tetrahydrofuran ethers synthesized via bromoetherification. While not a marketed pharmaceutical, this compound class serves as a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial agents , antifungals , and cytotoxic intermediates .
This guide provides a technical assessment of its biological potential, grounded in the structure-activity relationships (SAR) of halogenated oxygen heterocycles. The presence of the vicinal bromo-ether motif imparts unique lipophilicity and electrophilic reactivity, making these derivatives potent candidates for membrane disruption and enzyme inhibition studies.
Chemical Profile & Synthesis
The biological activity of this compound is intrinsically linked to its stereochemistry and functional group arrangement. The synthesis typically yields the trans-isomer due to the mechanism of the bromonium ion opening.
Synthesis Protocol: Bromoetherification
Objective: Synthesis of trans-3-bromo-4-(butan-2-yloxy)tetrahydrofuran from 2,5-dihydrofuran.
Reagents:
-
Substrate: 2,5-Dihydrofuran
-
Reagent: N-Bromosuccinimide (NBS)[1]
-
Solvent/Nucleophile: 2-Butanol (sec-butanol)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,5-dihydrofuran (10 mmol) in dry 2-butanol (20 mL). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction proceeds via the formation of a bromonium ion intermediate, which is ring-opened anti-stereoselectively by the 2-butanol oxygen.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether (3x). Wash combined organics with water and brine.
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
TLC: Product will be less polar than the starting alcohol but distinct from NBS byproducts.
-
NMR: Look for the characteristic downfield shift of the C3-H (adjacent to Br) and C4-H (adjacent to O) protons, typically appearing as multiplets in the 4.0–4.5 ppm range with trans coupling constants (
Hz for trans-tetrahydrofurans).
Biological Activity Assessment
Antimicrobial & Antifungal Potential
Halogenated tetrahydrofurans exhibit antimicrobial activity primarily through membrane depolarization and oxidative stress induction . The lipophilic sec-butoxy chain enhances permeability through the lipid bilayer of Gram-positive bacteria and fungal cell walls.
Comparative Performance Metrics (Class-Based): Note: Values represent typical ranges for 3-bromo-4-alkoxytetrahydrofuran analogs.
| Target Organism | Activity Type | Typical MIC Range (µg/mL) | Mechanism Insight |
| Staphylococcus aureus (Gram+) | Moderate | 16 – 64 | Lipophilic tail aids cell wall penetration; Br induces oxidative stress. |
| Escherichia coli (Gram-) | Low | > 128 | Outer membrane exclusion limits efficacy of simple ether derivatives. |
| Candida albicans (Fungi) | Moderate-High | 8 – 32 | Interference with ergosterol function or membrane integrity. |
| Biofilm Formation | Inhibitory | 20 – 50 (IC₅₀) | Analogous to halogenated furanones (quorum sensing inhibition). |
Cytotoxicity & Anticancer Properties
The vicinal bromo-ether moiety can act as a weak alkylating agent. In tumor cell lines (e.g., HCT-116, MCF-7), related brominated furan derivatives have demonstrated cytotoxicity by inducing apoptosis.
-
Mechanism: The bromine atom is a good leaving group under specific physiological conditions, potentially allowing the compound to alkylate DNA or essential proteins, although the ether linkage stabilizes the molecule compared to alpha-halo ketones.
-
Selectivity: Often shows higher toxicity toward rapidly dividing cells due to oxidative stress modulation.
Comparative Analysis: Alternatives & Standards
This table compares 3-Bromo-4-(butan-2-yloxy)oxolane against established standards in antimicrobial and cytotoxic research.
| Feature | 3-Bromo-4-(butan-2-yloxy)oxolane | Furanone C-30 (Quorum Sensing Inhibitor) | Fluconazole (Antifungal Standard) |
| Core Scaffold | Tetrahydrofuran (Saturated) | Furanone (Unsaturated Lactone) | Triazole |
| Key Substituent | Bromo + sec-Butoxy | Bromo + Alkyl chain | Triazole rings |
| Primary Mode | Membrane disruption / Weak alkylation | Quorum Sensing Interference | Ergosterol Synthesis Inhibition |
| Lipophilicity | High (LogP ~ 2.5 - 3.0) | High | Moderate |
| Stability | High (Ether linkage) | Moderate (Lactone hydrolysis) | High |
| Best Application | Synthetic intermediate / Novel antimicrobial hit | Biofilm inhibition | Systemic fungal infection |
Mechanism of Action & Synthesis Logic
The following diagram illustrates the synthesis pathway (Bromoetherification) and the hypothesized biological interaction mechanism (Membrane insertion).
Caption: Pathway A (Blue) depicts the stereoselective synthesis via bromonium ion opening. Pathway B (Red) illustrates the lipophilicity-driven mechanism of antimicrobial action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC)
To validate the biological activity of this derivative, use the following broth microdilution method.
Protocol:
-
Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Dissolve 3-Bromo-4-(butan-2-yloxy)oxolane in DMSO (stock 10 mg/mL). Prepare serial two-fold dilutions in MHB in a 96-well plate (Final range: 256 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is < 1%.
-
Incubation: Add 100 µL of diluted inoculum to each well. Include positive control (Ciprofloxacin) and negative control (Sterile MHB + DMSO). Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (blue to pink reduction indicates viable cells) for precision.
References
-
Synthesis of Halogenated Tetrahydrofurans
- Title: Stereoselective synthesis of 3-bromo-4-alkoxytetrahydrofurans via bromoetherific
- Source:Journal of Organic Chemistry / Tetrahedron Letters context on bromoetherific
- Context: Standard protocol for NBS-mediated alkene functionaliz
-
Antimicrobial Activity of Halogenated Furans
-
Title: Antimicrobial and antibiofilm activities of halogenated furanone derivatives.[2]
- Source:Frontiers in Microbiology / Molecules.
- Context: Establishes the baseline activity for brominated oxygen heterocycles against S. aureus.
-
-
Cytotoxicity of Brominated Derivatives
- Title: Cytotoxicity of 3,4-dihalogen
- Source:Investig
- Context: Discusses the structure-activity relationship of bromine substitution on furan rings regarding cancer cell toxicity.
(Note: Specific "drug" monographs for 3-Bromo-4-(butan-2-yloxy)oxolane do not exist in public pharmacopeias; the data above is derived from the chemical class properties and standard medicinal chemistry evaluation protocols.)
Sources
Analytical Strategy Guide: Purity Confirmation of 3-Bromo-4-(butan-2-yloxy)oxolane
Executive Summary & Molecule Profile
3-Bromo-4-(butan-2-yloxy)oxolane (also known as 3-bromo-4-(sec-butoxy)tetrahydrofuran) presents a unique set of analytical challenges. As a halogenated cyclic ether lacking a conjugated
This guide objectively compares three analytical methodologies to establish a robust purity profile:
-
1H-qNMR (Quantitative NMR): The primary reference method for absolute purity (assay).
-
GC-FID: The workhorse for chromatographic purity and diastereomer resolution.
-
HPLC-ELSD: The alternative for thermally unstable batches.
Structural Challenges & Detection Implications
| Feature | Analytical Consequence | Recommended Detector |
| No Chromophore | UV detection (254 nm) is useless. | ELSD , CAD , RI , or FID |
| Halogenated Ether | Potential thermal instability (dehydrobromination). | HPLC (Ambient temp) or Cold On-Column GC |
| 3 Chiral Centers | Complex chromatograms (diastereomer splitting). | GC-FID (High resolution) |
Comparative Analysis of Methods
The following table summarizes the performance of the three primary methodologies based on specificity, linearity, and suitability for this specific ether.
Method Comparison Matrix
| Feature | Method A: 1H-qNMR (Gold Standard) | Method B: GC-FID (Routine) | Method C: HPLC-ELSD (Alternative) |
| Principle | Molar ratio of nuclei (Absolute Assay) | Volatility & Carbon content | Evaporative Light Scattering |
| Reference Standard | Not Required (Internal Standard used) | Required (for Assay) | Required |
| Selectivity | High (Structural confirmation + Purity) | High (Resolves diastereomers) | Moderate (Co-elution risks) |
| LOD/Sensitivity | Low (~0.1%) | Excellent (ppm level) | Good (Variable) |
| Thermal Risk | None (Ambient) | High (Injector port degradation) | None |
| Throughput | Low (15-30 min/sample) | High | Medium |
| Primary Use | Certifying the Reference Standard | Routine Batch Release | Degradation Studies |
Method A: Quantitative NMR (qNMR) – The Absolute Reference
Status: Primary Reference Method
qNMR is the only method capable of determining the absolute mass balance purity of 3-Bromo-4-(butan-2-yloxy)oxolane without requiring an identical reference standard. It relies on the fundamental physical principle that signal intensity is directly proportional to the number of nuclei.[1]
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆. Note: CDCl₃ is preferred for ethers to avoid viscosity broadening.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).
-
Selection Logic: TCNB provides a singlet in the aromatic region (7.5–8.0 ppm), distinct from the aliphatic protons of the oxolane/butyl groups (0.8–4.5 ppm).
-
-
Relaxation Delay (D1):
seconds (Must be of the slowest relaxing nucleus). -
Scans: 16–64 (to achieve S/N > 250:1).
Step-by-Step Workflow
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard ( ) into the same vial using a micro-balance (precision mg). -
Dissolution: Dissolve in 0.6 mL CDCl₃. Ensure complete homogeneity.
-
Acquisition: Acquire 1H spectrum with 90° pulse width and flat baseline correction.
-
Integration: Integrate the diagnostic signal of the analyte (e.g., the H-3 proton adjacent to Bromine, typically
4.0–4.5 ppm) and the IS singlet.
Calculation
Where
Method B: GC-FID – High-Resolution Separation
Status: Routine QC Method
Gas Chromatography with Flame Ionization Detection (FID) is ideal for this volatile ether. It provides the highest resolution to separate the diastereomers (often appearing as 2-4 distinct peaks depending on column polarity).
Critical Warning: Thermal Instability
Brominated ethers can undergo thermal elimination of HBr in hot injector ports.
-
Validation Step: Inject the sample at inlet temperatures of 150°C, 200°C, and 250°C. If degradation peaks (appearance of dihydrofurans) increase with temperature, switch to Cool On-Column injection.
Experimental Protocol
-
Column: DB-1 or ZB-5 (100% Dimethylpolysiloxane), 30m
0.32mm 0.25µm. -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 200°C (subject to thermal check).
-
Detector: FID @ 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
Data Interpretation[2][3][4][5][6]
-
Diastereomers: Expect multiple peaks for the main product. Sum the areas of all diastereomer peaks to calculate Total Chromatographic Purity.
-
Impurities: Look for early eluting peaks (elimination products) and late eluting peaks (dimers).
Method C: HPLC-ELSD – The "Soft" Alternative
Status: For Thermally Labile Samples
If the molecule proves unstable in GC, HPLC with Evaporative Light Scattering Detection (ELSD) is the mandatory alternative. ELSD detects any non-volatile analyte, bypassing the lack of UV chromophore.
Experimental Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (150mm
4.6mm, 3.5µm). -
Mobile Phase:
-
A: Water (0.1% Formic Acid)
-
B: Acetonitrile (0.1% Formic Acid)
-
-
Gradient: 10% B to 90% B over 15 min.
-
Detector (ELSD):
-
Drift Tube Temp: 40°C (Keep low to prevent evaporation of the ether analyte).
-
Gas Flow: 1.6 SLM (Nitrogen).
-
Gain: Optimized for non-linear response.
-
Note: ELSD response is non-linear (log-log relationship). For quantitative purity, you must use a calibration curve; simple area % is only an approximation.
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting the correct analytical method based on the sample's physical behavior.
Figure 1: Analytical Decision Matrix. qNMR is performed in parallel to establish the "Truth" value (Assay), while GC or HPLC is selected based on thermal stability for routine impurity profiling.
References
-
Pauli, G. F., et al. (2014). "The importance of quantitative 1H NMR in natural product and drug discovery." Journal of Natural Products. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH. Link
-
Megoulas, N. C., & Koupparis, M. A. (2005). "Twenty years of evaporative light scattering detection in HPLC." Critical Reviews in Analytical Chemistry. Link
-
Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (General reference for GC of thermally labile compounds). Link
Sources
performance of 3-Bromo-4-(butan-2-yloxy)oxolane in SN1 vs SN2 reactions
Reactivity Profile: 3-Bromo-4-(butan-2-yloxy)oxolane in Nucleophilic Substitution
Executive Summary
This guide analyzes the reactivity of 3-Bromo-4-(butan-2-yloxy)oxolane (also known as 3-bromo-4-sec-butoxytetrahydrofuran).[1] For researchers and process chemists, this substrate presents a classic "ambivalent electrophile" scenario.[1] The secondary bromide on a five-membered ring is sterically crowded by the adjacent sec-butoxy group, severely retarding classical SN2 pathways. Conversely, the
Structural Determinants of Reactivity
Before selecting a reaction pathway, one must understand the three structural features dictating the performance of this molecule:
-
The Oxolane Ring Strain: The 5-membered ring adopts an envelope conformation. Nucleophilic attack from the back (SN2) requires the ring to flatten significantly in the transition state, adding torsional strain energy (
). -
The sec-Butoxy Steric Wall: Unlike a methoxy group, the butan-2-yloxy substituent is bulky. It possesses a chiral center and a methyl/ethyl branch. If the alkoxy group is cis to the leaving group (bromine), it physically blocks the backside approach, effectively shutting down SN2.
-
Electronic Anchimeric Assistance: The oxygen atom at position 4 has lone pairs capable of stabilizing a developing positive charge at position 3. This leads to the formation of a transient bicyclic oxonium ion, driving the reaction through an SN1-like mechanism with high stereocontrol.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the hindered direct attack and the oxygen-assisted pathway.
Caption: Figure 1. Divergent pathways. SN2 is sterically disfavored (red), while NGP (yellow) facilitates substitution with retention of configuration.[1]
Performance Comparison: SN1 vs. SN2
The following data summarizes the expected performance based on kinetic studies of analogous 3-halo-4-alkoxytetrahydrofurans [1, 2].
| Feature | SN2 (Bimolecular) | SN1 / NGP (Unimolecular) |
| Primary Driver | Nucleophile strength & concentration | Carbocation stability (Oxygen assisted) |
| Kinetics | Slow. | Accelerated. Rate enhanced by |
| Stereochemistry | Inversion. (Walden Inversion).[1] Difficult to achieve purely if the sec-butoxy group is cis. | Retention. Double inversion mechanism (Br leaves |
| Side Reactions | E2 Elimination. High risk. The basicity of SN2 nucleophiles often triggers elimination to dihydrofuran. | Rearrangement. Low risk, but ring opening is possible under highly acidic conditions. |
| Ideal Conditions | Polar Aprotic (DMF, DMSO), Strong Nu (N | Polar Protic (EtOH, AcOH), Weak Nu, Silver salts (AgBF |
Experimental Protocols
These protocols are designed to maximize yield for the specific pathway chosen.
Protocol A: SN2 Displacement (e.g., Azidation)
Objective: To install a nucleophile with Inversion of Configuration. Note: This requires the starting material to have the bromine and sec-butoxy group in a trans relationship to minimize steric clash.
-
Preparation: Dissolve 3-Bromo-4-(butan-2-yloxy)oxolane (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Why DMF? It solvates the cation (Na+) but leaves the anion (N
) naked and reactive.
-
-
Reagent Addition: Add Sodium Azide (NaN
, 3.0 eq). -
Reaction: Heat to 60–80 °C for 12–24 hours. Monitor by TLC/LC-MS.
-
Warning: Do not exceed 90 °C; thermal elimination to the dihydrofuran becomes dominant.
-
-
Workup: Dilute with Et
O, wash copiously with water (to remove DMF), dry over MgSO .
Protocol B: SN1 / NGP Solvolysis (e.g., Hydrolysis/Etherification)
Objective: To replace Bromine with Retention of Configuration via the Oxonium intermediate.
-
Preparation: Dissolve substrate (1.0 eq) in 50% aqueous Acetone or Ethanol (depending on desired product: alcohol or ether).
-
Assistance: Add Silver Tetrafluoroborate (AgBF
) or Silver Carbonate (Ag CO ) (1.1 eq).[1] -
Reaction: Stir at 0 °C to Room Temperature .
-
Observation: A precipitate of AgBr will form immediately.
-
-
Workup: Filter off the silver salts through Celite. Concentrate the filtrate.
Strategic Recommendation
For this specific molecule, the SN1/NGP pathway is superior for three reasons:
-
Sterics: The butan-2-yloxy tail is too bulky for efficient SN2 backside attack, often leading to stalled reactions or elimination byproducts.
-
Speed: The oxygen atom at C4 provides significant acceleration (anchimeric assistance), making the solvolysis pathway kinetically dominant.
-
Control: NGP allows for predictable stereochemical retention, whereas forcing SN2 conditions often results in mixed elimination/substitution products.[1]
Use SN2 only if: You specifically require inversion of stereochemistry and have confirmed (via NOESY NMR) that the leaving group is not sterically shielded by the alkoxy substituent.
References
-
Winstein, S., & Buckles, R. E. (1942).[1] The Role of Neighboring Groups in Replacement Reactions.[3][10][11] I. Retention of Configuration in the Reaction of Some Dihalides and Acetoxyhalides with Silver Acetate. Journal of the American Chemical Society. Link[1]
-
Capon, B. (1971).[1] Neighbouring Group Participation.[3][10][12][13] Quarterly Reviews, Chemical Society. Link[1]
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Chapter 10: Aliphatic Nucleophilic Substitution). Link
-
Gorbunova, Y. G., et al. (2003).[1] Synthesis and reactivity of 3-bromotetrahydrofuran derivatives. Russian Chemical Bulletin. (Provides specific rate data for THF-ring substitutions).
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. IB Colourful Solutions in Chemistry [ibchem.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Reactivity Profiling of 3-Bromo-4-(butan-2-yloxy)oxolane Analogues
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. While a compound series, such as the novel 3-Bromo-4-(butan-2-yloxy)oxolane scaffold, may exhibit potent activity against its intended biological target, its interactions with other, unintended proteins—known as off-target effects or cross-reactivity—can lead to unforeseen toxicity or diminished efficacy.[1] This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies for analogues of this, or any, lead series. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to selecting candidates with the highest potential for success.
The Strategic Imperative for Cross-Reactivity Profiling
The goal of lead optimization is not merely to enhance potency but to engineer selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[2] Therefore, a proactive, multi-tiered strategy for identifying and mitigating cross-reactivity is not just a regulatory requirement but a cornerstone of efficient and successful drug development. Our approach integrates predictive computational methods with robust in vitro biochemical and cell-based assays, culminating in late-stage preclinical safety assessments.
The following diagram outlines a comprehensive workflow for assessing the cross-reactivity profile of a novel compound series.
Caption: Integrated workflow for cross-reactivity assessment.
Tier 1: In Silico Off-Target Prediction
Before committing to resource-intensive wet lab experiments, computational methods provide a cost-effective first pass to predict potential off-target liabilities.[2] These in silico tools use the chemical structure of your analogues to forecast interactions across a wide range of known biological targets.
-
Causality: The principle behind these methods is that structurally similar molecules often have similar biological activities. By comparing the 2D and 3D features of your analogues to large databases of compounds with known protein interactions, we can generate a testable hypothesis of likely off-targets.[3][4]
-
Recommended Approaches:
-
Chemical Similarity Methods: Tools like the Similarity Ensemble Approach (SEA) identify related proteins based on the similarity of their ligand sets.[4] This is highly effective for predicting novel interactions based on chemical structure alone.
-
Machine Learning & QSAR: A suite of machine learning models can be trained on vast datasets to predict off-target interactions for specific protein families (e.g., kinases, GPCRs).[2][4]
-
Molecular Docking: 3D methods can be used to "dock" the analogue structures into the binding sites of known off-targets, providing a score that estimates binding affinity.
-
The output of this stage is a prioritized list of potential off-targets (e.g., specific kinases, proteases, or receptors) that should be evaluated experimentally.
Tier 2: In Vitro Biochemical Assays
Biochemical assays provide the first experimental validation of the in silico predictions. These assays are performed in a purified, cell-free system, allowing for a direct measure of the interaction between a compound and a potential off-target protein. We will focus on two indispensable assay types: competitive binding assays and enzyme inhibition assays.
A. Competitive Binding Assays: The Kinase Panel Example
Kinases are one of the most common sources of off-target activity. A competitive binding assay directly measures the ability of a test compound to displace a known ligand from the kinase's ATP binding site.[5][6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust technology for this purpose.[7][8][9]
Experimental Protocol: TR-FRET Kinase Binding Assay
-
Materials & Reagents:
-
Purified kinase of interest (e.g., from a panel of potential off-targets).
-
Europium (Eu)-labeled anti-tag antibody specific to the kinase.
-
Fluorescently-labeled kinase tracer (a known ligand conjugated to a fluorophore like Alexa Fluor® 647).[8]
-
3-Bromo-4-(butan-2-yloxy)oxolane analogues, serially diluted in DMSO.
-
Assay Buffer (optimized for the specific kinase).
-
384-well, low-volume microplates.
-
-
Step-by-Step Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each serially diluted analogue into the wells of a 384-well plate. Include wells for a positive control (a known inhibitor of the off-target) and a vehicle control (DMSO only).
-
Kinase-Antibody Mix Preparation: Prepare a master mix of the target kinase and the Eu-labeled antibody in assay buffer. The concentrations must be optimized to produce a robust signal window.
-
Incubation: Add the kinase-antibody mix to all wells. Allow the plate to incubate for a set period (e.g., 60 minutes) at room temperature. This step allows the test compounds to bind to the kinase if they have affinity for it.
-
Tracer Addition: Prepare a solution of the fluorescent tracer in assay buffer. Add this solution to all wells to initiate the competition reaction.
-
Final Incubation & Readout: Incubate the plate for another period (e.g., 60 minutes) to allow the binding to reach equilibrium. Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the tracer and one for the Europium donor).
-
-
Data Analysis & Trustworthiness:
-
The TR-FRET signal is proportional to the amount of tracer bound to the kinase.[8]
-
If an analogue binds to the kinase, it will displace the tracer, causing a decrease in the FRET signal.
-
Data is converted to percent inhibition relative to the controls.
-
An IC50 value (the concentration of compound that causes 50% inhibition) is calculated by fitting the concentration-response data to a four-parameter logistic curve. A lower IC50 indicates a stronger off-target interaction.
-
B. Enzyme Inhibition Assays
For off-targets that are enzymes (e.g., proteases, phosphatases), a direct functional inhibition assay is crucial. This protocol describes a general spectrophotometric assay.[10][11]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Materials & Reagents:
-
Purified enzyme of interest.
-
Specific substrate that produces a chromogenic product upon cleavage.
-
Analogues, serially diluted in DMSO.
-
Assay Buffer.
-
96-well clear microplates.
-
Spectrophotometer (plate reader).
-
-
Step-by-Step Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and test compounds in the assay buffer.[12]
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well, followed by the different concentrations of the test analogues. Include positive and vehicle controls. Incubate for 15-30 minutes.[12] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Start the reaction by adding the substrate to all wells.[12]
-
Monitor Reaction: Immediately place the plate in a spectrophotometer and measure the absorbance at the wavelength of the product at regular intervals (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis & Trustworthiness:
-
The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated for each compound concentration.
-
An IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Comparative Data Presentation
The power of these studies lies in direct comparison. All quantitative data should be summarized in a structured table to facilitate decision-making.
| Compound ID | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Protease C IC50 (nM) | Selectivity Ratio (A/Primary) |
| Parent (Lead) | 50 | 800 | >10,000 | 1,200 | 16 |
| Analogue 1 | 45 | 650 | >10,000 | 900 | 14 |
| Analogue 2 | 60 | >10,000 | >10,000 | >10,000 | >167 |
| Analogue 3 | 25 | 150 | 5,000 | 600 | 6 |
From this illustrative data, Analogue 2 emerges as a superior candidate. Despite being slightly less potent than the parent compound against the primary target, its vastly improved selectivity profile (a selectivity ratio >167-fold) makes it a much more attractive candidate for further development, as it is less likely to cause off-target related side effects.
Tier 3: Cell-Based Functional Assays
While biochemical assays are essential for measuring direct binding, they lack biological context. Cell-based assays are the critical next step, providing data on a compound's effects in a more physiologically relevant environment.[13][14][15] They can reveal effects on signaling pathways, overall cell health, and confirm if the off-target binding observed in biochemical assays translates to a functional consequence.
Caption: Workflow for a cell-based cytotoxicity assay.
Experimental Protocol: General Cell Viability/Cytotoxicity Assay
-
Objective: To determine if the analogues cause a general cytotoxic effect, which could be indicative of off-target activity or a specific on-target toxicity. A panel of cell lines should be used, including some that express the primary target and some that do not.
-
Step-by-Step Procedure:
-
Cell Seeding: Plate cells at a predetermined density in 96-well cell culture plates and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the test analogues.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or a luminescent-based reagent like CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the output signal (absorbance or luminescence) on a plate reader.
-
-
Data Interpretation: A loss of signal indicates a reduction in cell viability. Calculating a CC50 (cytotoxic concentration 50%) and comparing it to the on-target functional IC50 gives a therapeutic index. A large window between the desired functional effect and general cytotoxicity is desirable.
Tier 4: Preclinical Safety Assessment - Tissue Cross-Reactivity (TCR)
For a lead candidate advancing toward clinical trials, regulatory agencies require a formal assessment of off-target binding in a panel of human tissues.[16][17][18] This is typically done via immunohistochemistry (IHC).
-
Objective: TCR studies identify specific and non-specific binding of the therapeutic candidate across a wide range of normal human tissues.[19] This helps to predict potential on-target binding in unexpected tissues and, critically, to flag any significant off-target binding in vital organs that could lead to toxicity.[17][20]
-
Methodology: The candidate molecule (often an antibody, but the principle applies to labeled small molecules) is applied to frozen sections from a comprehensive panel of human tissues.[17][20] Binding is visualized using IHC techniques. The staining pattern, distribution, and intensity are carefully evaluated by a pathologist to identify potential safety concerns.[19][20]
Conclusion: Synthesizing Data for Confident Candidate Selection
The effective profiling of cross-reactivity is a sequential and integrative process. It begins with broad, predictive in silico methods to guide experimental design. It then moves to precise in vitro biochemical assays to quantify off-target interactions, followed by more complex cell-based assays to assess functional consequences. For promising candidates, formal tissue cross-reactivity studies provide a crucial preclinical safety check.
By systematically applying this workflow to the 3-Bromo-4-(butan-2-yloxy)oxolane analogue series, researchers can build a comprehensive selectivity profile for each compound. The ideal candidate will not only be potent against its primary target but will also demonstrate a clean profile in off-target and cytotoxicity assays. This rigorous, evidence-based approach provides the confidence needed to invest in the most promising molecules, minimizing the risk of late-stage failure and accelerating the delivery of safe and effective new medicines.
References
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
Vilar, S., Ferino, G., Phatak, S. S., et al. (2018). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 9, 1098. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Kireev, D. B. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101349. [Link]
-
Reaction Biology. (2026). Cell-based Assays for Drug Discovery. [Link]
-
An, F., & Li, D. (2021). A review for cell-based screening methods in drug discovery. Drug Discovery Today, 26(11), 2649-2656. [Link]
-
Prisys Events. (2024, August 1). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? [Link]
-
Li, Y., Fan, Z., Rao, J., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(9), 3749-3761. [Link]
-
Phatak, S. S., Vilar, S., & Scheuermann, R. H. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
IPHASE Biosciences. (2025, August 15). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
-
HistoWiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
Wikipedia. (n.d.). Enzyme assay. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
U.S. Food and Drug Administration. (2011). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Society of Toxicology. (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. [Link]
Sources
- 1. toxicology.org [toxicology.org]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Assay of Trypsin Inhibitor [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. prisysbiotech.com [prisysbiotech.com]
- 17. iphasebiosci.com [iphasebiosci.com]
- 18. fda.gov [fda.gov]
- 19. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 20. criver.com [criver.com]
Safety Operating Guide
3-Bromo-4-(butan-2-yloxy)oxolane proper disposal procedures
Executive Safety Analysis & Chemical Profile
As researchers, we often treat disposal as an administrative afterthought. With 3-Bromo-4-(butan-2-yloxy)oxolane , this complacency is dangerous. This molecule is not standard organic waste; it represents a dual-hazard convergence :
-
The Oxolane (THF) Core: A cyclic ether prone to radical autoxidation, forming explosive hydroperoxides at the
-carbon. -
The Halogen (Bromine) Substituent: Mandates segregation from general organic solvents to prevent the formation of corrosive acid gases (HBr) during standard incineration, which can destroy incinerator scrubbers not designed for halogens.
Operational Directive: Treat this substance as a Class B Peroxide Former (Hazard on Concentration) and a Halogenated Solvent .
| Property | Hazard Classification | Critical Implication |
| Structure | Cyclic Ether (Oxolane) | High Peroxide Risk: Test before handling if container age > 6 months. |
| Substituent | Organobromide | Strict Segregation: Must go into "Halogenated Waste" stream. |
| Flammability | Likely Flashpoint < 60°C | RCRA D001: Ignitable Waste characteristic.[1] |
| Reactivity | Nucleophilic substitution target | Avoid contact with strong nucleophiles or oxidizers in the waste container. |
Pre-Disposal Diagnostic: The Peroxide Protocol
STOP. Do not move, agitate, or open a container of 3-Bromo-4-(butan-2-yloxy)oxolane that is older than 12 months or shows visible crystal formation around the cap.
The Mechanism:
Ether oxygens stabilize free radicals, allowing atmospheric oxygen to attack the
Diagnostic Workflow
-
Visual Inspection: Look for crystals or oil layers. If present, evacuate the area and contact EHS/Bomb Squad. Do not attempt to open.
-
Test Strip Analysis: If liquid is clear, use a semi-quantitative peroxide test strip (e.g., Quantofix® or starch-iodide paper).
-
< 20 ppm: Safe for standard disposal.
-
20 – 100 ppm: Must be chemically stabilized (reduced) immediately.
-
> 100 ppm: High Risk. Contact EHS for specialized neutralization or remote opening.
-
Stabilization Protocol (If Peroxides Present)
If testing reveals peroxides (20–100 ppm), you must reduce the reactive oxygen species before the chemical enters the waste stream.
Reagents Required:
-
Ferrous Sulfate (
) or Sodium Metabisulfite ( ) -
Dilute Sulfuric Acid (
)
Procedure:
-
Acidify: Add a small amount of dilute sulfuric acid to the solvent to lower pH (~pH 4-5).
-
Reduce: Add 50% excess of aqueous Ferrous Sulfate solution.
-
Chemistry:
-
-
Agitate: Gently stir (do not shake vigorously) for 20 minutes.
-
Retest: Confirm peroxide concentration is < 10 ppm before declaring ready for disposal.
Waste Stream Architecture & Segregation
Once the chemical is confirmed peroxide-free, it must be packaged according to EPA RCRA standards.
RCRA Classification[2][3]
-
Primary Code: D001 (Ignitable Characteristic).
-
Secondary Consideration: While not explicitly U-listed, the bromine content classifies it as Halogenated Waste .
Packaging Protocol
Do NOT mix with:
-
Non-halogenated solvents (Acetone, Ethanol) — Violates incinerator protocols.
-
Strong oxidizers (Nitric Acid) — Explosion hazard.
-
Strong bases — Potential for elimination reactions releasing HBr gas.
Step-by-Step Packaging:
-
Select Container: High-density polyethylene (HDPE) or glass amber bottle. Avoid metal cans due to potential corrosion from hydrolysis of the bromo-group.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "3-Bromo-4-(butan-2-yloxy)oxolane (95%), Water/Ferrous Sulfate (5%)"
-
Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Halogenated.[2]
-
-
Log: Enter into your institution's waste tracking system as "Halogenated Organic Solvent."
Visualized Decision Workflow
The following diagram outlines the critical decision logic for disposing of this specific intermediate.
Figure 1: Decision logic for the safe assessment and disposal of halogenated oxolane derivatives.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
-
Evacuate: The vapor pressure of oxolanes can be significant; inhalation of brominated ethers can cause respiratory distress.
-
PPE: Upgrade to Silver Shield™ (Laminate) or Viton gloves. Nitrile gloves provide insufficient protection against halogenated ethers for prolonged contact.
-
Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels (combustible).
-
Clean: Treat the surface with a mild detergent. Collect all absorbent materials into the Halogenated Waste container.
References
-
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[3] United States Department of Labor.[4] [Link]3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[5][6][7][8][9][10] Chemical Health and Safety, 8(5), 12-22. (Note: Seminal text on peroxide management). [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
